Product packaging for 2-amino-6-(bromomethyl)-4(3H)-pteridinone(Cat. No.:CAS No. 89794-15-0)

2-amino-6-(bromomethyl)-4(3H)-pteridinone

Cat. No.: B041276
CAS No.: 89794-15-0
M. Wt: 256.06 g/mol
InChI Key: WLHGUACGXTYZSJ-UHFFFAOYSA-N
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Description

2-amino-6-(bromomethyl)-4(3H)-pteridinone, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrN5O and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN5O B041276 2-amino-6-(bromomethyl)-4(3H)-pteridinone CAS No. 89794-15-0

Properties

IUPAC Name

2-amino-6-(bromomethyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHGUACGXTYZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound. This pteridinone derivative is a key intermediate in medicinal chemistry, recognized for its reactive bromomethyl group that allows for versatile molecular modifications.

Physicochemical Properties

This compound is a heterocyclic compound featuring a pteridine core.[1] Its structure is characterized by an amino group at position 2, a ketone at position 4, and a reactive bromomethyl group at position 6.[1] The compound typically appears as a brown or light brown solid.[2][3]

Table 1: Chemical Identifiers and Properties
PropertyValueSource(s)
CAS Number 89794-15-0[1]
Molecular Formula C₇H₆BrN₅O[1][4][5]
Molecular Weight 256.06 g/mol [1][3][4][5]
Appearance Brown Solid[3]
Boiling Point 382.6 ± 44.0 °C (Predicted)[4]
Density 2.25 ± 0.1 g/cm³ (Predicted)[4]
pKa 1.03 ± 0.40 (Predicted)[4]
Solubility Soluble in DMSO and methanol.[2] Reduced aqueous solubility compared to its hydroxymethyl analog.[1][1][2]
Storage 2-8°C Refrigerator[3]
Table 2: Spectroscopic Data
TechniqueDataSource(s)
¹H NMR (DMSO-d₆) δ: 8.45 (s, 1H, C7-H), 6.90 (s, 2H, NH₂), 4.52 (s, 2H, CH₂Br)[1]
Mass Spectrometry ESI-MS: m/z 256.06 [M+H]⁺[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of its hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.[1] This conversion is a critical step, transforming a stable precursor into a highly reactive intermediate suitable for further functionalization.

G Synthesis Workflow of this compound cluster_main Precursor 2-amino-6-(hydroxymethyl)- 4(3H)-pteridinone Reaction Bromination Precursor->Reaction Reagent Brominating Agent (e.g., PBr₃ or NBS/PPh₃) Reagent->Reaction Product 2-amino-6-(bromomethyl)- 4(3H)-pteridinone Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Bromination

This protocol describes a common method for synthesizing this compound from its hydroxymethyl analog using phosphorus tribromide (PBr₃).[1]

Materials:

  • 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Phosphorus tribromide (PBr₃)

  • Cold sodium bicarbonate solution

  • Ethanol and water for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous DCM or THF.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of PBr₃ to the stirred suspension.[1] Maintain the temperature between 0–5°C to control the exothermic reaction.[1]

  • Reaction: Allow the reaction to stir at 0–5°C for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Quenching: Carefully quench the reaction by adding a cold, saturated sodium bicarbonate solution to neutralize excess acid.

  • Extraction: Extract the product into an organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.[1] Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and mass spectrometry.

Chemical Reactivity

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions.[2] This allows for the straightforward introduction of various functional groups at the 6-position of the pteridine ring, enabling the synthesis of a diverse library of derivatives.[1][2]

G Reactivity via Nucleophilic Substitution (SN2) cluster_main cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Reactant 2-amino-6-(bromomethyl)- 4(3H)-pteridinone Amine_Product 6-(Aminomethyl)pteridinone Derivative Reactant->Amine_Product + R₂NH (DMF, 60-80°C) Thiol_Product 6-(Thiomethyl)pteridinone Derivative Reactant->Thiol_Product + RSH (K₂CO₃, EtOH, reflux) Amine Amine (R₂NH) Thiol Thiol (RSH)

Caption: Key nucleophilic substitution reactions of the title compound.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general methodology for reacting this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a primary/secondary amine or a thiol)[2]

  • Appropriate solvent (e.g., DMF for amines, ethanol for thiols)[2]

  • Base (if required, e.g., K₂CO₃ for thiols)[2]

Procedure:

  • Dissolution: Dissolve this compound in the chosen solvent in a reaction flask.

  • Nucleophile Addition: Add the nucleophile (typically 1.1-1.5 equivalents). If the nucleophile is a salt or requires a base for deprotonation (like a thiol), add the base at this stage.

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 60–80°C for amines in DMF or reflux for thiols in ethanol) and monitor the reaction progress using TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction mixture. The work-up procedure will vary depending on the product's properties but generally involves solvent removal, extraction, and/or precipitation.

  • Purification: Purify the final product using column chromatography or recrystallization.

Biological Activity and Applications

This compound is not only a versatile synthetic intermediate but also a molecule of biological interest, with reported antimicrobial and potential antitumor activities.[1]

Antimicrobial Activity

The compound, sometimes referred to as Pirazmonam, exhibits activity against gram-negative bacteria.[1] Its proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Specifically, it is believed to bind to penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[1][6] Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.

G Proposed Antibacterial Mechanism of Action cluster_main Compound 2-amino-6-(bromomethyl)- 4(3H)-pteridinone PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis CellWall Stable Bacterial Cell Wall Crosslinking->CellWall

Caption: Inhibition of peptidoglycan synthesis by the title compound.

Antitumor Potential and Synthetic Applications

This compound is a valuable precursor for synthesizing folic acid antimetabolites, such as methotrexate and aminopterin, which are widely used in cancer chemotherapy.[1][2] Furthermore, it has been investigated for its potential to directly inhibit enzymes essential for DNA synthesis, like thymidylate synthase, which is often upregulated in proliferating cancer cells.[1] Its ability to serve as a scaffold for creating diverse molecular structures makes it a compound of high interest in drug discovery programs targeting cancer and infectious diseases.

References

Synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone, a key intermediate in the development of various therapeutic agents, notably folate antagonists. The document details synthetic pathways, experimental protocols, and the biological context of this compound's application.

Introduction

This compound is a heterocyclic compound belonging to the pteridine class. Its chemical structure, featuring a reactive bromomethyl group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pteridine core is a fundamental component of folic acid and its derivatives, which play a crucial role in cellular metabolism. Consequently, derivatives of this compound have been extensively investigated as potential therapeutic agents, including antitumor and antimicrobial drugs.[1] This guide will focus on the primary synthetic routes to this important intermediate.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches: a stepwise synthesis involving the formation and subsequent bromination of a hydroxymethyl intermediate, and a direct condensation method.

Pathway A: Condensation and Subsequent Bromination

This is the most commonly cited synthetic route. It involves two principal steps:

  • Step 1: Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone. This intermediate is typically prepared by the condensation of a substituted pyrimidine, such as 2,4,5-triamino-6-hydroxypyrimidine, with a three-carbon electrophile. A common reagent for this purpose is 1,3-dihydroxyacetone.[2]

  • Step 2: Bromination of the hydroxymethyl group. The hydroxyl group of the intermediate is then substituted with a bromine atom to yield the final product. Several brominating agents have been effectively employed for this conversion, including phosphorus tribromide (PBr₃) and a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[1][2][3]

Pathway B: Direct Condensation

An alternative approach involves the direct condensation of 2,4,5-triamino-6-hydroxypyrimidine with a brominated three-carbon aldehyde, such as 2,3-dibromopropionaldehyde.[4] This method offers a more direct route to the target molecule, potentially reducing the number of synthetic steps.

Below is a visual representation of the primary synthesis pathway (Pathway A).

Synthesis_Pathway_A 2,4,5-Triamino-6-hydroxypyrimidine 2,4,5-Triamino-6-hydroxypyrimidine Condensation Condensation 2,4,5-Triamino-6-hydroxypyrimidine->Condensation 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone->Condensation 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone Condensation->2-amino-6-(hydroxymethyl)-4(3H)-pteridinone Step 1 Bromination Bromination 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone->Bromination Brominating_Agent PBr3 or NBS/PPh3 Brominating_Agent->Bromination This compound This compound Bromination->this compound Step 2

Synthesis Pathway A: Condensation followed by Bromination.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound and its precursors. It is important to note that yields and optimal conditions can vary based on the specific reagents and laboratory setup.

StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)
1: Condensation (Analogue) 2,4,5,6-Tetraaminopyrimidine HCl, 1,3-DihydroxyacetoneMethanol/Water, Acidic 4A molecular sieve, O₂Ambient-73
2: Bromination (PBr₃) 2-amino-6-(hydroxymethyl)-4(3H)-pteridinonePBr₃ / Anhydrous DCM0-5492
2: Bromination (NBS/PPh₃ Analogue) 2,4-diamino-6-hydroxymethylpteridineNBS, PPh₃ / Carbon Tetrachloride0Overnight96

Note: Data for Step 1 and the NBS/PPh₃ bromination are for the synthesis of the 2,4-diamino analogue, which is structurally similar and provides a valuable reference.[3]

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone (Adapted from Analogue Synthesis)

This protocol is adapted from the synthesis of the structurally related 2,4-diamino-6-hydroxymethylpteridine.[3]

Materials:

  • 2,4,5-Triamino-6-hydroxypyrimidine hydrochloride

  • 1,3-Dihydroxyacetone

  • Methanol

  • Deionized water

  • Acidic 4A molecular sieves

  • Oxygen source

Procedure:

  • In a suitable reaction vessel, dissolve 2,4,5-triamino-6-hydroxypyrimidine hydrochloride in a 1:1 (v/v) mixture of methanol and water.

  • Add acidic 4A molecular sieves to the solution.

  • While stirring vigorously, bubble oxygen through the mixture.

  • Slowly add a solution of 1,3-dihydroxyacetone in water to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

Materials:

  • 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add PBr₃ dropwise to the cooled suspension with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Bromination using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) (Adapted from Analogue Synthesis)

This protocol is adapted from the synthesis of the 2,4-diamino analogue.[3]

Materials:

  • 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a four-necked flask, dissolve triphenylphosphine and NBS in carbon tetrachloride.

  • Stir the mixture vigorously and cool to 0°C.

  • Add 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone to the mixture in portions, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.

  • Filter the reaction mixture to collect the crude product.

  • Recrystallize the crude product from a mixed solvent of water and DMF to obtain pure this compound.

Biological Context: Role as a Folate Antagonist Precursor

This compound is a crucial building block for the synthesis of folate antagonists, a class of drugs that interfere with the action of folic acid.[1] Folic acid is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis and repair. Folate antagonists inhibit the enzyme dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate, the active form of folic acid. This disruption of nucleotide synthesis is particularly effective in rapidly proliferating cells, such as cancer cells, making DHFR inhibitors potent anticancer agents.[5] Methotrexate is a well-known example of a folate antagonist synthesized from a pteridine precursor.[6]

The following diagram illustrates the simplified signaling pathway of folate metabolism and the inhibitory action of folate antagonists.

Folate_Pathway Folic_Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Folate_Antagonist Folate Antagonist (e.g., Methotrexate) Folate_Antagonist->DHFR Inhibition

Folate Metabolism and Antagonist Inhibition Pathway.

Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay

Given the role of this compound derivatives as potential folate antagonists, a common experimental procedure is to assess their inhibitory activity against the DHFR enzyme. A typical colorimetric assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.

The following diagram outlines a general workflow for a DHFR inhibition assay.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, DHFR Enzyme, NADPH, and DHFR Substrate Add_Components Add Buffer, DHFR Enzyme, and Test Compound/Control to Microplate Wells Prepare_Reagents->Add_Components Prepare_Inhibitor Prepare Serial Dilutions of Test Compound Prepare_Inhibitor->Add_Components Pre-incubate Pre-incubate at Room Temperature Add_Components->Pre-incubate Initiate_Reaction Initiate Reaction by Adding DHFR Substrate and NADPH Pre-incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm in Kinetic Mode Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Rate of NADPH Oxidation Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Value for the Inhibitor Calculate_Activity->Determine_IC50

Experimental Workflow for a DHFR Inhibition Assay.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals, particularly those targeting folate metabolism. The pathways and protocols outlined in this guide provide a solid foundation for researchers in this field. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The biological significance of this compound as a precursor to DHFR inhibitors underscores the importance of robust and efficient synthetic methodologies. Further research and optimization of these synthetic pathways will continue to be a key area of focus in medicinal chemistry and drug development.

References

Unraveling the Core Mechanism: A Technical Guide to 2-amino-6-(bromomethyl)-4(3H)-pteridinone's Role in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and application of 2-amino-6-(bromomethyl)-4(3H)-pteridinone. This compound is a key reactive intermediate primarily utilized in the synthesis of potent bisubstrate analog inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a critical enzyme in the folate biosynthesis pathway.

Introduction: The Strategic Importance of this compound

This compound is a pteridinone derivative characterized by a reactive bromomethyl group. This functional group makes it an ideal precursor for the chemical synthesis of more complex molecules. Its principal application lies in the development of bisubstrate analog inhibitors that target HPPK, an enzyme essential for the survival of many microorganisms but absent in humans, making it a prime target for novel antimicrobial agents.

Core Application: Synthesis of HPPK Bisubstrate Analog Inhibitors

The primary utility of this compound is as a starting reagent in the multi-step synthesis of bisubstrate HPPK inhibitors. These inhibitors are designed to mimic the transition state of the enzymatic reaction, simultaneously occupying both the 6-hydroxymethyl-7,8-dihydropterin (HP) and the ATP binding sites of the HPPK enzyme.

General Synthetic Workflow

The synthesis of these inhibitors generally involves the coupling of the pteridine moiety, derived from this compound, with an adenosine moiety through a linker, often composed of multiple phosphate groups. The bromomethyl group of the pteridinone is highly reactive and allows for the attachment of these linker groups.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product A 2-amino-6-(bromomethyl)- 4(3H)-pteridinone C Coupling Reaction A->C B Adenosine derivative with linker B->C D Purification C->D E Bisubstrate HPPK Inhibitor D->E

Figure 1: General synthetic workflow for HPPK inhibitors.

Mechanism of Action of Resulting HPPK Inhibitors

The bisubstrate analog inhibitors synthesized from this compound function by competitively inhibiting HPPK. This enzyme catalyzes the transfer of a pyrophosphate group from ATP to HP, a key step in the de novo biosynthesis of folate. Folate is essential for the synthesis of nucleotides and certain amino acids. By blocking this pathway, the inhibitors effectively halt microbial growth.

Folate Biosynthesis Pathway and HPPK Inhibition

The diagram below illustrates the folate biosynthesis pathway and the point of inhibition by the bisubstrate analogs.

G cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP HP 6-hydroxymethyl-7,8- dihydropterin (HP) GTP->HP HPPP 6-hydroxymethyl-7,8- dihydropterin pyrophosphate HP->HPPP HPPK (Target Enzyme) + ATP DHF Dihydrofolate (DHF) HPPP->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR Inhibitor Bisubstrate Analog (from 2-amino-6-(bromomethyl) -4(3H)-pteridinone) Inhibitor->HP Inhibits HPPK

Figure 2: Folate biosynthesis pathway and HPPK inhibition.

Quantitative Data for HPPK Inhibitors

The efficacy of the bisubstrate analog inhibitors derived from this compound is quantified by their dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50). Lower values indicate higher potency.

Compound NameTarget EnzymeKd (µM)IC50 (µM)Reference
P1-(6-Hydroxymethylpterin)-P2-(5'-adenosyl)diphosphate (HP2A)E. coli HPPK--[1]
P1-(6-Hydroxymethylpterin)-P3-(5'-adenosyl)triphosphate (HP3A)E. coli HPPK4.251.27[1]
P1-(6-Hydroxymethylpterin)-P4-(5'-adenosyl)tetraphosphate (HP4A)E. coli HPPK0.470.44[1][2]

Experimental Protocols

Synthesis of P1-(6-Hydroxymethylpterin)-P3-(5'-adenosyl)triphosphate (HP3A)

Note: This is a generalized protocol based on available literature. Specific reaction conditions may vary.

  • Preparation of the Pterin Moiety: this compound is used as the starting material for the pterin component.

  • Preparation of the Adenosine-Linker Moiety: Adenosine triphosphate (ATP) is appropriately modified to allow for coupling with the pterin.

  • Coupling Reaction: The pterin and adenosine moieties are reacted together in a suitable solvent. The bromomethyl group of the pteridinone derivative reacts with a nucleophilic group on the ATP linker to form the bisubstrate analog.

  • Purification: The final product (HP3A) is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized HP3A are confirmed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

HPPK Enzyme Inhibition Assay (Radiometric)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing E. coli HPPK enzyme, ATP, 6-hydroxymethyl-7,8-dihydropterin (HP), magnesium chloride, a reducing agent (like DTT), and a buffer (e.g., Tris-HCl, pH 8.0). A trace amount of radiolabeled [α-32P]-ATP is included.

  • Inhibitor Addition: Varying concentrations of the synthesized bisubstrate analog inhibitor are added to the reaction mixtures.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the enzymatic reaction to proceed.

  • Quenching: The reaction is stopped, typically by the addition of an acid or by rapid cooling.

  • Separation and Detection: The radiolabeled product is separated from the unreacted radiolabeled ATP, often using thin-layer chromatography (TLC). The amount of radioactivity in the product spot is quantified using a phosphorimager or liquid scintillation counter.

  • Data Analysis: The percentage of HPPK activity is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable synthetic intermediate in the development of novel antimicrobial agents. Its utility in the synthesis of potent bisubstrate analog inhibitors of HPPK provides a promising avenue for combating microbial resistance. This guide has outlined the core mechanism of action, synthetic applications, and methodologies for evaluating the efficacy of the resulting compounds, providing a foundational resource for researchers in the field.

References

The Advent and Scientific Journey of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-6-(bromomethyl)-4(3H)-pteridinone, a synthetic pteridine derivative, holds a significant position in medicinal chemistry as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of its discovery, historical context, detailed synthetic protocols, and known biological activities. The document summarizes key quantitative data, outlines experimental procedures, and visualizes relevant pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: A Historical Perspective on Pteridine Derivatives

The story of pteridine chemistry begins with the vibrant pigments found in the wings of butterflies, from which the name "pteridine" is derived (from the Greek pteron, meaning wing). In the late 19th and early 20th centuries, chemists began isolating and characterizing these colored compounds, leading to the discovery of the fundamental pteridine ring system—a fusion of pyrimidine and pyrazine rings.

A pivotal moment in the history of pteridine research was the isolation and synthesis of folic acid in the 1940s. This essential vitamin, which contains a pteridine core, was found to be crucial for cell growth and division. This discovery spurred further investigation into pteridine derivatives, leading to the development of folic acid antagonists as therapeutic agents. These antagonists, by mimicking folic acid, interfere with the metabolic processes of rapidly proliferating cells, such as cancer cells and microbes. This principle laid the groundwork for the development of important drugs like methotrexate and aminopterin, establishing pteridines as a critical scaffold in medicinal chemistry. The synthesis of reactive intermediates like this compound became instrumental in the chemical exploration and development of new generations of antifolate agents and other targeted therapies.

Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound involves the bromination of its precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone. This precursor is typically synthesized through the condensation of a 2,4,5-triaminopyrimidine derivative with a three-carbon carbonyl compound.

Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

A common route to the hydroxymethyl precursor involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with dihydroxyacetone in an aqueous solution.

Experimental Protocol:

  • Reaction Setup: A suspension of 2,4,5-triamino-6-hydroxypyrimidine sulfate in deionized water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Dihydroxyacetone: An aqueous solution of dihydroxyacetone is added to the pyrimidine suspension.

  • pH Adjustment: The pH of the reaction mixture is adjusted to approximately 3-4 using a suitable base, such as sodium hydroxide.

  • Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours, while stirring vigorously.

  • Cooling and Precipitation: The reaction mixture is then cooled to room temperature, and the pH is adjusted to neutral (around 7) to facilitate the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone as a solid.

Bromination of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

The conversion of the hydroxymethyl group to a bromomethyl group is a key step that significantly enhances the reactivity of the molecule, making it an excellent alkylating agent for subsequent synthetic modifications.

Experimental Protocol:

  • Reaction Setup: 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone is suspended in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or dioxane, in a flask protected from moisture.

  • Brominating Agent: A brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃), is added to the suspension. The addition is often carried out at a reduced temperature (e.g., 0°C) to control the reaction rate.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight, depending on the chosen reagents and solvent.

  • Work-up: The reaction is quenched by the careful addition of a proton source, such as water or an alcohol.

  • Isolation and Purification: The crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent system to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₆BrN₅O
Molecular Weight 256.06 g/mol
CAS Number 89794-15-0
Appearance Typically a yellow to brown solid
Solubility Soluble in polar aprotic solvents like DMSO and DMF

Biological Activity and Mechanism of Action

This compound itself is primarily a reactive intermediate and not typically evaluated as a standalone therapeutic agent. Its significance lies in its utility for synthesizing a variety of pteridine-based inhibitors that target key enzymes in cellular metabolism. The primary target of many of these derivatives is dihydrofolate reductase (DHFR).

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Inhibition of DHFR leads to a depletion of these essential precursors, thereby disrupting DNA replication and cell division. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and bacteria.

The bromomethyl group at the 6-position of the pteridinone core allows for the facile introduction of various side chains, enabling the synthesis of extensive libraries of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity for DHFR from different species (e.g., human vs. bacterial).

Below is a table summarizing the biological activity of some representative 6-substituted pteridinone derivatives, illustrating the therapeutic potential of this class of compounds.

Compound ClassTarget/OrganismActivity (IC₅₀/MIC)Reference
6-Arylmethyl-pteridinonesHuman DHFRVaries (nM to µM range)Fictional Example
6-Alkylamino-pteridinonesStaphylococcus aureusVaries (µg/mL range)Fictional Example
6-Thioether-pteridinonesPlasmodium falciparum DHFRVaries (nM range)Fictional Example
6-Heterocyclylmethyl-pteridinonesVarious cancer cell linesVaries (µM range)Fictional Example

Note: The data in this table is illustrative of the types of activities reported for 6-substituted pteridinone derivatives and does not represent specific data for this compound itself, for which specific public domain quantitative data is limited.

Visualizing Key Processes

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in generating diverse pteridine derivatives.

Synthesis_Workflow A 2,4,5-Triamino-6-hydroxypyrimidine C 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone A->C Condensation B Dihydroxyacetone B->C E This compound C->E Bromination D Brominating Agent (e.g., PBr3) D->E G Diverse 6-Substituted Pteridinone Library E->G Nucleophilic Substitution F Nucleophilic Reagents (R-Nu) F->G H Biological Screening G->H

Caption: Synthetic pathway of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

This diagram illustrates the mechanism of action of pteridine-based DHFR inhibitors.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Precursors Purines, Thymidylate THF->DNA_Precursors One-Carbon Metabolism DHFR->THF NADPH -> NADP+ Pteridinone 6-Substituted Pteridinone Inhibitor Pteridinone->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Division DNA_Precursors->DNA_Synthesis

Caption: DHFR inhibition by pteridine analogs.

Conclusion and Future Perspectives

This compound remains a cornerstone intermediate in the field of medicinal chemistry, particularly for the development of antifolate agents. Its historical roots are intertwined with the discovery of essential vitamins and the dawn of chemotherapy. The synthetic accessibility and inherent reactivity of this compound have enabled the exploration of vast chemical space around the pteridine scaffold, leading to the identification of potent inhibitors of DHFR and other therapeutic targets.

Future research will likely continue to leverage the versatility of this intermediate to design novel therapeutics. This includes the development of next-generation inhibitors with improved selectivity for microbial or cancer-specific enzymes, thereby reducing off-target effects and toxicity. Furthermore, the application of this scaffold may extend beyond DHFR inhibition to other enzyme families and cellular pathways. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of compounds derived from this compound will undoubtedly contribute to the discovery of new and more effective medicines.

Spectroscopic and Synthetic Profile of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic properties and synthetic utility of 2-amino-6-(bromomethyl)-4(3H)-pteridinone, a key intermediate in the development of pharmaceutical agents. The information is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of complete experimental spectra in the public domain, some data is presented as expected values based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45Singlet1HC7-H
6.90Singlet2H-NH₂
4.52Singlet2H-CH₂Br

Note: The chemical shift for the bromomethyl protons (-CH₂Br) is consistent with the expected deshielding effect of the bromine atom, typically observed in the range of 3.5-4.0 ppm for similar brominated pteridines.[1]

¹³C NMR (Predicted, based on pteridinone analogs)

Chemical Shift (δ) ppmAssignment
~165C4 (C=O)
~155C2 (C-NH₂)
~152C8a
~148C6
~130C7
~115C4a
~30-CH₂Br
Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

m/zIon
256.06[M+H]⁺

Note: The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

Predicted Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300-3100N-H stretch (amine and amide)
1700-1650C=O stretch (amide)
1640-1550C=N and C=C stretch (aromatic rings)
~1450CH₂ bend
600-500C-Br stretch

Note: Experimental IR data for this specific compound is not available. The table lists the expected absorption regions for the key functional groups present in the molecule.[8][9][10]

Experimental Protocols

Synthesis of this compound[11]

This protocol describes the synthesis via bromination of the corresponding hydroxymethyl precursor.

  • Starting Material: 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.

  • Reagent: Phosphorus tribromide (PBr₃).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the bromomethyl group.[11]

  • Procedure:

    • Suspend the 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in the anhydrous solvent at 0°C under an inert atmosphere.

    • Slowly add a stoichiometric amount of PBr₃ to the suspension with stirring.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable method such as TLC.

    • Quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.[11]

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare a solution of the sample in a suitable deuterated solvent, such as DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to determine chemical shifts, multiplicities, and integrations.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • IR Spectroscopy:

    • Prepare the solid sample as a KBr pellet or a Nujol mull.[11][12][13][14][15]

    • For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk.[11][14]

    • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Synthetic Utility and Logical Workflow

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of antifolate drugs and other enzyme inhibitors.[14] The reactive bromomethyl group allows for nucleophilic substitution reactions to introduce various side chains.[11][14]

Synthetic_Utility Pteridinone 2-amino-6-(bromomethyl) -4(3H)-pteridinone Methotrexate Methotrexate Pteridinone->Methotrexate Synthetic Precursor HMD_Inhibitors Hydroxymethyl Dihydropterin Pyrophosphokinase Inhibitors Pteridinone->HMD_Inhibitors Reactant for Synthesis DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits HPPK Hydroxymethyl Dihydropterin Pyrophosphokinase (HPPK) HMD_Inhibitors->HPPK Inhibits

Caption: Synthetic utility of this compound.

References

Navigating the Physicochemical Landscape of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone, a pteridine derivative, holds significant interest in medicinal chemistry due to its reactive bromomethyl group, which allows for further molecular modifications. Its utility as a synthetic precursor necessitates a clear understanding of its behavior in various solvent systems and its robustness under different environmental conditions. This guide addresses the current knowledge gap regarding its quantitative solubility and stability and provides a framework for systematic investigation.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₆BrN₅O[1]
Molecular Weight 257.07 g/mol [1]
Appearance Brown solid
CAS Number 89794-15-0

Solubility Profile

Qualitative Solubility

Published information on the solubility of this compound is limited to qualitative descriptions. The hydrobromide salt of the compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2]

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound (high purity)

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Ensure that solid material remains undissolved to confirm saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

The following diagram illustrates the general workflow for this experimental protocol.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at controlled temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify by HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The presence of the bromomethyl group suggests potential susceptibility to hydrolysis and nucleophilic substitution.

Expected Degradation Pathways

Based on its chemical structure, the primary degradation pathway for this compound is likely to be hydrolysis of the bromomethyl group to a hydroxymethyl group, especially in aqueous solutions and under basic conditions. Other potential degradation routes could involve photodecomposition or oxidation.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the effects of pH, temperature, and light.

Objective: To assess the stability of this compound in solution under various stress conditions.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • High-purity water and other relevant solvents

  • Temperature-controlled chambers/ovens

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • HPLC with a stability-indicating method (capable of separating the parent compound from its degradation products)

  • LC-MS for identification of degradation products

Procedure:

  • Forced Degradation Studies:

    • Hydrolysis: Dissolve the compound in buffers of varying pH and store at different temperatures (e.g., 40 °C, 60 °C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide).

    • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples and analyze them using a validated, stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Degradation Product Identification:

    • Utilize LC-MS to identify the structure of the major degradation products.

  • Data Analysis:

    • Calculate the degradation rate constants and the half-life of the compound under each condition.

    • Summarize the results in a table to provide a clear overview of the stability profile.

The following diagram illustrates the workflow for conducting stability studies.

G Workflow for Stability Assessment cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_id Identification cluster_data Data Analysis stress1 Hydrolysis (various pH) sampling1 Withdraw samples at time points stress1->sampling1 stress2 Oxidation (e.g., H2O2) stress2->sampling1 stress3 Photolysis (ICH Q1B) stress3->sampling1 stress4 Thermal (elevated temp.) stress4->sampling1 sampling2 Analyze by stability-indicating HPLC sampling1->sampling2 id1 Identify degradation products by LC-MS sampling2->id1 data1 Calculate degradation kinetics sampling2->data1 data3 Establish degradation pathway id1->data3 data2 Determine half-life data1->data2 data2->data3

References

Potential Biological Targets of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a pteridine derivative primarily recognized for its role as a key synthetic intermediate in the preparation of folate pathway inhibitors, most notably methotrexate and its analogues.[1][2] Its chemical structure, featuring a pterin core analogous to that of folic acid and a highly reactive bromomethyl group, suggests a high potential for interaction with and inhibition of folate-dependent enzymes. This technical guide consolidates the available information on this compound, focusing on its inferred biological targets, its likely mechanism of action as a covalent inhibitor, and relevant experimental protocols for assessing its activity. While direct experimental data on the biological targets of this specific compound are not extensively available in the public domain, this document provides a scientific framework for its potential pharmacological activities based on its chemical properties and the activities of the molecules it is used to synthesize.

Chemical Properties and Synthetic Utility

This compound is a brominated pteridinone derivative. The presence of the bromomethyl group at the 6-position makes the molecule highly susceptible to nucleophilic substitution reactions.[2][3] This reactivity is exploited in organic synthesis, particularly for the alkylation of various nucleophiles.

Its principal and well-documented application is in the synthesis of methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). In this context, this compound serves as the pteridine-containing electrophile that alkylates the secondary amine of p-(N-methyl)-aminobenzoyl-L-glutamic acid. Several patents describe processes for methotrexate production utilizing this intermediate.

It is important to note that some commercial sources have erroneously referred to this compound as "Pirazmonam," attributing to it antibacterial properties via inhibition of penicillin-binding proteins. This is incorrect; the chemical structure of this compound is inconsistent with that of a β-lactam antibiotic, and this association should be disregarded.

Potential Biological Targets in the Folate Pathway

The structural similarity of the pteridine core of this compound to folic acid and other natural pterins strongly implies that its potential biological targets are enzymes involved in folate metabolism. The folate pathway is crucial for the synthesis of purines, thymidylate, and certain amino acids, making it a key target for antimicrobial and anticancer therapies.

Based on its structure, the following enzymes are hypothesized to be the primary biological targets:

  • Dihydrofolate Reductase (DHFR): As a core component of methotrexate, the pteridine ring system is known to bind to the active site of DHFR. While this compound lacks the full structure of methotrexate, its pteridine moiety could facilitate binding to the DHFR active site. The reactive bromomethyl group could then covalently modify a nearby nucleophilic amino acid residue, leading to irreversible inhibition.

  • Thymidylate Synthase (TS): TS is another critical enzyme in the folate pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Pteridine-based inhibitors are known to target TS. The bromomethyl group could act as an alkylating agent within the enzyme's active site.

  • Dihydropteroate Synthase (DHPS): DHPS is involved in the synthesis of folic acid in microorganisms and is the target of sulfonamide antibiotics. Pterin-based molecules are the natural substrates for this enzyme. It is conceivable that this compound could act as a substrate analogue and an inhibitor.

  • Hydroxymethyl Dihydropterin Pyrophosphokinase (HPPK): This enzyme is also involved in the microbial folate biosynthesis pathway. It has been reported that this compound is used as a reactant in the preparation of bisubstrate analog inhibitors of HPPK.[4]

Quantitative Data Summary
Potential Target Enzyme Rationale for Interaction Predicted Mechanism of Action
Dihydrofolate Reductase (DHFR)Pteridine core mimics the natural substrate, dihydrofolate.Competitive binding followed by covalent modification.
Thymidylate Synthase (TS)Pteridine-based structure common in TS inhibitors.Covalent modification of the active site.
Dihydropteroate Synthase (DHPS)Pterin-like structure mimics the natural substrate.Substrate mimicry and potential covalent inhibition.
Hydroxymethyl Dihydropterin Pyrophosphokinase (HPPK)Used in the synthesis of known HPPK inhibitors.Substrate mimicry and potential covalent inhibition.

Proposed Mechanism of Action: Covalent Inhibition

The electrophilic nature of the bromomethyl group is the key feature that suggests a covalent mechanism of inhibition. Upon binding to the active site of a target enzyme, a suitably positioned nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) could attack the bromomethyl group in an SN2 reaction, displacing the bromide ion and forming a stable covalent bond between the inhibitor and the enzyme. This would lead to irreversible inactivation of the enzyme.

G cluster_0 Enzyme Active Site Enzyme Target Enzyme (e.g., DHFR, TS) Covalent_Complex Covalently Modified Enzyme (Inactive) Enzyme->Covalent_Complex 2. Covalent Bond Formation (Irreversible) Nucleophile Nucleophilic Residue (e.g., Cys-SH, His-N) Nucleophile->Covalent_Complex Inhibitor This compound Inhibitor->Enzyme 1. Reversible Binding

Caption: Proposed mechanism of covalent inhibition by this compound.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be appropriate for evaluating its potential biological activities.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

  • Recombinant human DHFR

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • This compound dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In each well of the microplate, add 50 µL of the assay buffer, 10 µL of the inhibitor solution (or DMSO for control), and 10 µL of DHFR solution (final concentration ~5 nM).

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 30 µL of a substrate mixture containing NADPH (final concentration 100 µM) and DHF (final concentration 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cancer cell line known to express target enzymes (e.g., HeLa, A549)

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for protein extraction and Western blotting (or mass spectrometry)

  • Antibodies against the target protein (e.g., anti-DHFR, anti-TS)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments).

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G A 1. Treat Cells with Compound B 2. Harvest and Aliquot Cells A->B C 3. Heat Shock at Temperature Gradient B->C D 4. Cell Lysis C->D E 5. Centrifugation to Separate Soluble and Aggregated Proteins D->E F 6. Analyze Soluble Fraction (Western Blot / MS) E->F G 7. Plot Melting Curves and Determine Thermal Shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context: The Folate Metabolism Pathway

This compound is expected to impact the folate metabolic pathway, which is central to cell proliferation and survival. Inhibition of key enzymes in this pathway disrupts the supply of essential precursors for DNA and RNA synthesis.

G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF dTMP Synthesis Purines Purine Synthesis THF->Purines dUMP dUMP dTMP dTMP dUMP->dTMP Serine Serine Glycine Glycine Serine->Glycine DHFR DHFR DHFR->DHF Inhibition TS Thymidylate Synthase (TS) TS->THF TS->dUMP TS->dUMP Inhibition SHMT SHMT SHMT->THF SHMT->Serine Inhibitor 2-amino-6-(bromomethyl) -4(3H)-pteridinone Inhibitor->DHFR Inhibitor->TS

Caption: Potential points of inhibition in the folate metabolism pathway.

Conclusion

While this compound is primarily utilized as a synthetic intermediate, its chemical structure strongly suggests that it possesses the potential to act as a covalent inhibitor of key enzymes within the folate metabolic pathway. Its pteridine core can guide it to the active sites of enzymes such as DHFR and TS, where the reactive bromomethyl group can form an irreversible covalent bond, leading to enzyme inactivation. Researchers investigating this compound or its derivatives should consider its potential as a covalent modifier of folate-dependent enzymes. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of these potential biological targets. Further research, including direct enzymatic assays and cellular target engagement studies, is necessary to fully elucidate the biological activity profile of this reactive pteridinone.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules, most notably antifolate agents such as methotrexate and aminopterin. Its intrinsic reactivity, stemming from the bromomethyl group, also positions it as a potential pharmacophore in its own right, with observed antibacterial properties. This technical guide provides a comprehensive overview of the molecular structure, conformational aspects, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known biological activities and involvement in relevant biochemical pathways. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a fused bicyclic heteroaromatic core, consisting of a pyrimidine ring fused to a pyrazine ring. The systematic IUPAC name for this compound is 2-amino-6-(bromomethyl)pteridin-4(3H)-one. The key structural features include an amino group at the C2 position, a carbonyl group at the C4 position, and a bromomethyl substituent at the C6 position. The presence of the lactam-lactim tautomerism is a characteristic feature of the pteridinone ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆BrN₅O[1]
Molecular Weight 256.06 g/mol [1]
Appearance Brown Solid[2]
CAS Number 89794-15-0[1]

Synthesis

The primary synthetic route to this compound involves the bromination of its hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.[3] This reaction is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃).[3]

Experimental Protocol: Synthesis via Bromination

Materials:

  • 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Sodium bicarbonate solution (cold)

  • Ethanol

  • Water

Procedure:

  • Suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in an anhydrous solvent under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of phosphorus tribromide in the same anhydrous solvent to the cooled suspension with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a cold saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration and wash with water and ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Synthesis Start 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone Reaction Bromination Start->Reaction Reagents PBr3 Anhydrous Solvent Reagents->Reaction Quenching Cold NaHCO3 Solution Reaction->Quenching Purification Recrystallization Quenching->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Molecular Conformation

The conformation of the exocyclic bromomethyl group will be influenced by steric and electronic factors. It is anticipated that the C-Br bond will adopt a conformation that minimizes steric hindrance with the adjacent protons on the pyrazine ring.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueObserved Features (Expected)Reference(s)
¹H NMR Signals corresponding to the amino protons, the proton on the pyrazine ring, and the methylene protons of the bromomethyl group. The hydrobromide salt in DMSO-d₆ is reported to show a deshielding of the methyl group to approximately 3.5–4.0 ppm.[4][4]
¹³C NMR Resonances for the carbon atoms of the pteridinone core and the bromomethyl group.Inferred from related structures
FT-IR Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl group), C=N and C=C stretching (aromatic rings), and C-Br stretching.Inferred from related structures
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound, exhibiting the characteristic isotopic pattern for a bromine-containing molecule.Inferred
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using standard parameters.

  • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

  • FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR).

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

Data Acquisition:

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

This compound is a crucial precursor in the synthesis of antifolate drugs like methotrexate and aminopterin.[4] These drugs are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation, making them effective anticancer agents.[3] The compound itself has also been reported to exhibit antibacterial activity.[3]

Diagram 2: Simplified Dihydrofolate Reductase (DHFR) Signaling Pathway

G cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DHFR->THF DNA DNA Synthesis Purines->DNA Pyrimidines->DNA Inhibitor Methotrexate / Aminopterin (derived from title compound) Inhibitor->DHFR Inhibition

Caption: Inhibition of DHFR by methotrexate/aminopterin, synthesized from the title compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate and its potential as a bioactive agent. While a complete three-dimensional structure from X-ray crystallography remains to be elucidated, spectroscopic data and the chemistry of related compounds provide a solid foundation for its structural characterization. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers working with this compound. Further investigation into its direct biological activities and the development of novel derivatives are promising avenues for future research.

References

Technical Guide: Physicochemical and Synthetic Aspects of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a pivotal synthetic intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of folic acid antimetabolites. Its reactive bromomethyl group makes it a versatile building block for the elaboration of more complex molecules, most notably methotrexate, a widely used chemotherapeutic agent. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its synthesis, and a visualization of its role in the synthesis of methotrexate and the subsequent inhibition of the dihydrofolate reductase pathway.

Data Presentation: Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆BrN₅O[1][2]
Molecular Weight 256.06 g/mol [1][2]
CAS Number 89794-15-0[1][2]
Appearance Not explicitly stated, but its hydrobromide salt is a light brown solid.[3]
Solubility The hydrobromide salt is soluble in dimethyl sulfoxide (DMSO) and methanol.[3]
Thermal Stability For similar brominated pteridines, degradation is suggested to occur above 200°C as determined by Thermogravimetric Analysis (TGA).[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from tetraaminopyrimidine. The following protocols are based on established synthetic routes described in chemical literature and patents.

Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine

This step involves the formation of the pteridine ring system.

  • Reactants : 2,4,5,6-tetraaminopyrimidine hydrochloride and dihydroxyacetone.[4]

  • Procedure :

    • 2,4,5,6-tetraaminopyrimidine hydrochloride is dissolved in water.

    • The reaction is carried out in the presence of air (oxygen).

    • Dihydroxyacetone is added to the solution.

    • The pH of the reaction mixture is maintained at a strict 5.5 ± 0.2.[4]

    • The reaction proceeds to form 2,4-diamino-6-hydroxymethylpteridine.

Step 2: Bromination to form 2,4-diamino-6-bromomethylpteridine Hydrobromide

The hydroxyl group of the intermediate is then replaced with a bromine atom.

  • Reactants : 2,4-diamino-6-hydroxymethylpteridine and triphenyldibromophosphorane.

  • Procedure :

    • The 2,4-diamino-6-hydroxymethylpteridine is first converted to its hydrobromide salt.[4]

    • The hydrobromide salt is then reacted with triphenyldibromophosphorane.[4]

    • This reaction converts the 6-hydroxymethyl group to a 6-bromomethyl group, yielding 2,4-diamino-6-bromomethylpteridine hydrobromide.[4]

Mandatory Visualization

The following diagrams illustrate the synthetic pathway leading to methotrexate from this compound and the subsequent mechanism of action of methotrexate.

synthesis_and_moa cluster_synthesis Methotrexate Synthesis cluster_moa Mechanism of Action pteridinone 2-amino-6-(bromomethyl)- 4(3H)-pteridinone methotrexate Methotrexate pteridinone->methotrexate Alkylation glutamate p-(N-methylamino)benzoyl- L-glutamic acid glutamate->methotrexate methotrexate_moa Methotrexate methotrexate->methotrexate_moa Biological Target dhf Dihydrofolate (DHF) thf Tetrahydrofolate (THF) dhf->thf Reduction dna_synthesis DNA Synthesis thf->dna_synthesis One-carbon transfer dhfr Dihydrofolate Reductase (DHFR) methotrexate_moa->dhfr Inhibition

Caption: Synthetic pathway of Methotrexate and its inhibitory action on DHFR.

This DOT script generates a diagram illustrating the synthesis of methotrexate from this compound and its subsequent inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of antifolates like methotrexate.[1][5] While direct thermochemical data remains elusive, the well-established synthetic protocols and the clear understanding of its utility in producing potent enzyme inhibitors provide a solid foundation for its application in research. The provided synthesis details and the visualization of its connection to the dihydrofolate reductase pathway are intended to aid researchers in the design and execution of studies aimed at developing novel therapeutics. Further experimental investigation into the thermochemical properties of this and related compounds would be a valuable contribution to the field, enabling more precise modeling and prediction of reaction energetics.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-6-(bromomethyl)-4(3H)-pteridinone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the direct application of 2-amino-6-(bromomethyl)-4(3H)-pteridinone in cancer research is limited. The following information is based on the synthesis and application of structurally related pteridine derivatives, which serve as crucial intermediates in the development of established anticancer agents.

Introduction to Pteridines in Cancer Research

Pteridine derivatives are a class of heterocyclic compounds that form the core structure of several biologically important molecules, including folic acid. Due to their structural similarity to folic acid, many pteridine analogs have been investigated as folate antagonists for cancer therapy. These antagonists disrupt the folic acid metabolic pathway, which is essential for DNA synthesis and cell proliferation, thereby selectively targeting rapidly dividing cancer cells.

Synthesis of a Key Pteridine Intermediate

The synthesis of 2,4-diamino-6-bromomethylpteridine provides a relevant example of the chemical methodologies employed to produce pteridine-based compounds for cancer research. The process involves a two-step reaction starting from 2,4,5,6-tetraaminopyrimidine hydrochloride.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of Hydroxymethylpteridine cluster_1 Step 2: Bromination and Purification A 2,4,5,6-Tetraaminopyrimidine Hydrochloride E Cyclization Reaction A->E B 1,3-Dihydroxyacetone B->E C Acidic 4A Molecular Sieve (Catalyst) C->E D Oxygen D->E F 2,4-Diamino-6-hydroxymethylpteridine E->F I Bromination Reaction F->I G N-Bromosuccinimide (NBS) G->I H Triphenylphosphine H->I J 2,4-Diamino-6-bromomethylpteridine (Crude Product) I->J K Recrystallization (Water/DMF) J->K L 2,4-Diamino-6-bromomethylpteridine (Pure Product) K->L

Caption: Synthesis workflow for 2,4-diamino-6-bromomethylpteridine.

Summary of Synthesis Data
Starting MaterialReagentsCatalystProductYieldPurityReference
2,4,5,6-Tetraaminopyrimidine Hydrochloride1,3-Dihydroxyacetone, OxygenAcidic 4A Molecular Sieve2,4-Diamino-6-hydroxymethylpteridineHighN/A[1][2]
2,4-Diamino-6-hydroxymethylpteridineN-Bromosuccinimide (NBS), Triphenylphosphine in Carbon TetrachlorideN/A2,4-Diamino-6-bromomethylpteridine96%>98%[1][2]

Experimental Protocols

The following protocols are based on the synthesis of 2,4-diamino-6-bromomethylpteridine.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

Materials:

  • 2,4,5,6-Tetraaminopyrimidine hydrochloride

  • 1,3-Dihydroxyacetone

  • Methanol

  • Water

  • Acidic 4A molecular sieve

Procedure:

  • Combine 28.6 g of 2,4,5,6-tetraaminopyrimidine hydrochloride with 500 mL of a 1:1 (v/v) methanol and water solution in a 1 L four-neck flask.[1]

  • Add an acidic 4A molecular sieve to act as a catalyst.

  • Introduce 1,3-dihydroxyacetone to the reaction mixture.

  • Supply oxygen to the reaction.

  • Allow the cyclization reaction to proceed to form 2,4-diamino-6-hydroxymethylpteridine.

Protocol 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine

Materials:

  • 2,4-Diamino-6-hydroxymethylpteridine (10 g)

  • Triphenylphosphine (26 g)

  • N-Bromosuccinimide (NBS) (18 g)

  • Carbon tetrachloride (200 mL)

  • Water

  • Dimethylformamide (DMF)

Procedure:

  • In a 500 mL four-necked flask, dissolve 26 g of triphenylphosphine and 18 g of NBS in 200 mL of carbon tetrachloride.[2]

  • Stir the mixture vigorously and cool to 0°C.

  • Add 10 g of 2,4-diamino-6-hydroxymethylpteridine to the cooled solution in batches.

  • Continue to stir the reaction mixture overnight.

  • Filter the mixture to obtain the crude product.

  • Recrystallize the crude product from a mixture of 100 mL of water and DMF to yield 12.8 g of pure 2,4-diamino-6-bromomethylpteridine as brown needle crystals (96% yield).[2]

Potential Signaling Pathways in Cancer

While the direct targets of this compound are unknown, pteridine-based antifolates like Methotrexate primarily inhibit dihydrofolate reductase (DHFR). This enzyme is critical for regenerating tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and repair.

G cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Proliferation Cell Proliferation DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA DNA->Proliferation Apoptosis Apoptosis Antifolate Pteridine-based Antifolate (e.g., Methotrexate) Antifolate->DHFR Inhibition

Caption: Inhibition of DHFR by pteridine-based antifolates.

Conclusion and Future Directions

The available literature does not provide direct evidence for the application of this compound in cancer research. However, the established role of the structurally similar compound, 2,4-diamino-6-bromomethylpteridine, as a key intermediate in the synthesis of the anticancer drug Methotrexate, highlights the potential of the pteridine scaffold in oncology.

Future research could explore the synthesis and biological evaluation of this compound and its derivatives. Investigating their potential as inhibitors of DHFR or other enzymes in the folate pathway could be a valuable starting point. Such studies would be essential to determine if this specific pteridinone derivative holds any promise as a novel anticancer agent.

References

Application Notes and Protocols for the Use of 2-amino-6-(bromomethyl)-4(3H)-pteridinone as a Synthetic Precursor for the Chemical Probe Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a key synthetic intermediate primarily utilized in the preparation of folate analogs, which are potent chemical probes and therapeutic agents. Direct application of this compound as a chemical probe is not documented. However, its utility lies in its role as a precursor to powerful chemical probes such as Methotrexate (MTX). MTX is a high-affinity inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. By inhibiting DHFR, MTX serves as a chemical probe to investigate cellular processes reliant on de novo nucleotide synthesis, including cell proliferation, DNA replication, and cell cycle progression. These application notes provide a protocol for the synthesis of Methotrexate from this compound and subsequent detailed protocols for its use as a chemical probe in various biological assays.

Synthesis of Methotrexate

The synthesis of Methotrexate from this compound involves the alkylation of the N-methyl group of p-(N-methyl)-aminobenzoyl-L-glutamic acid or its ester derivative. The following protocol is a representative synthesis.

Protocol 1: Synthesis of Methotrexate

Materials:

  • 2,4-diamino-6-bromomethylpteridine hydrobromide (synthesized from this compound)

  • Diethyl N-(p-methylaminobenzoyl)-L-glutamate

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Acetone

Procedure:

  • Condensation Reaction:

    • In a suitable reaction vessel, dissolve diethyl N-(p-methylaminobenzoyl)-L-glutamate and potassium iodide in dimethyl sulfoxide (DMSO).

    • Add 2,4-diamino-6-bromomethylpteridine hydrobromide to the solution.

    • Stir the reaction mixture at room temperature overnight.[1][2]

  • Hydrolysis:

    • Following the condensation, add a solution of sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water to the reaction mixture to facilitate in-situ hydrolysis of the diethyl ester.[3]

    • Monitor the reaction for the completion of hydrolysis.

  • Precipitation and Purification:

    • Upon completion of hydrolysis, adjust the pH of the solution to approximately 4 with diluted HCl to precipitate the crude Methotrexate.[1]

    • Filter the precipitate and wash with water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, and washing with acetone to yield pure Methotrexate.[3]

Synthesis_Workflow cluster_synthesis Methotrexate Synthesis Pteridinone 2-amino-6-(bromomethyl) -4(3H)-pteridinone Condensation Condensation (DMSO, KI) Pteridinone->Condensation Glutamate_ester Diethyl N-(p-methylaminobenzoyl) -L-glutamate Glutamate_ester->Condensation MTX_ester Methotrexate Diethyl Ester Condensation->MTX_ester Hydrolysis Hydrolysis (NaOH, THF/H2O) MTX_ester->Hydrolysis Crude_MTX Crude Methotrexate Hydrolysis->Crude_MTX Purification Purification (Recrystallization) Crude_MTX->Purification Pure_MTX Pure Methotrexate Purification->Pure_MTX

Caption: Workflow for the synthesis of Methotrexate.

Application of Methotrexate as a Chemical Probe

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), which is essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[4][5] This inhibition leads to the depletion of nucleotide pools, resulting in the arrest of DNA synthesis and cell proliferation.

DHFR_Inhibition_Pathway cluster_pathway Folate Metabolism and Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Purine_synthesis Purine Synthesis THF->Purine_synthesis Cofactor Thymidylate_synthesis Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate_synthesis Cofactor DHFR_enzyme->THF Product MTX Methotrexate (MTX) MTX->DHFR_enzyme Inhibition DNA_synthesis DNA Synthesis & Cell Proliferation Purine_synthesis->DNA_synthesis Thymidylate_synthesis->DNA_synthesis

Caption: Methotrexate inhibits DHFR, blocking nucleotide synthesis.

Quantitative Data

The following table summarizes the inhibitory constants of Methotrexate against DHFR and its cytotoxic effects on various cancer cell lines.

ParameterTarget/Cell LineValueReference(s)
Ki Human DHFR<0.03 nM - 3.4 pM[6][7]
KD E. coli DHFR9.5 nM[8]
IC50 (48h) A-549 (Lung Carcinoma)0.10 µM[4]
IC50 (48h) HTC-116 (Colorectal Carcinoma)0.15 µM[4]
IC50 (6 days) Daoy (Medulloblastoma)0.095 µM[9]
IC50 (6 days) Saos-2 (Osteosarcoma)0.035 µM[9]
IC50 (48h) HeLa (Cervical Cancer)>50 µg/ml[10]
IC50 (48h) MCF-7 (Breast Cancer)>50 µg/ml[10]

Experimental Protocols

Protocol 2: In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity by Methotrexate. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Methotrexate (MTX)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of MTX in 1 M NaOH and dilute to working concentrations in DHFR Assay Buffer.[9][11]

    • Prepare stock solutions of DHF and NADPH in DHFR Assay Buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add DHFR Assay Buffer.

    • Add the desired concentration of MTX (inhibitor) or vehicle control.

    • Add the DHFR enzyme and mix well.

    • Incubate for a short period if pre-incubation is desired.

  • Reaction Initiation and Measurement:

    • Add NADPH to the mixture.

    • Initiate the reaction by adding DHF.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2.5 minutes).[11]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Determine the percent inhibition of DHFR activity by MTX compared to the vehicle control.

    • IC50 values can be calculated by plotting percent inhibition against a range of MTX concentrations.

DHFR_Assay_Workflow cluster_assay DHFR Inhibition Assay Prep Prepare Reagents (Buffer, MTX, DHFR, DHF, NADPH) Setup Assay Setup (Add Buffer, MTX, DHFR) Prep->Setup Add_NADPH Add NADPH Setup->Add_NADPH Initiate Initiate with DHF Add_NADPH->Initiate Measure Measure A340 Decrease Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the in vitro DHFR inhibition assay.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol details the use of an MTT assay to determine the effect of Methotrexate on the proliferation of cultured cells.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Methotrexate (MTX)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of MTX in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of MTX. Include a vehicle-only control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value of MTX.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of Methotrexate on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Methotrexate (MTX)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture dishes and treat with MTX at the desired concentration for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[13][14]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for at least 20-30 minutes.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission >610 nm).

    • Collect data from a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis:

    • Use cell cycle analysis software to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of MTX-treated cells to that of control cells.

Conclusion

While this compound does not function as a direct chemical probe, its role as a crucial building block in the synthesis of Methotrexate is of significant importance to researchers. The synthesized Methotrexate is a powerful and widely used chemical probe for investigating the folate metabolic pathway and its impact on fundamental cellular processes. The protocols provided herein offer a comprehensive guide for the synthesis of Methotrexate and its application in key biological assays to probe cellular proliferation and cell cycle progression.

References

Application Notes and Protocols for Protein Labeling with 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a fluorescent chemical probe designed for the targeted labeling of proteins. This reagent features a pteridinone core, a class of compounds known for their fluorescent properties, and a reactive bromomethyl group. The bromomethyl group acts as an alkylating agent, enabling the covalent attachment of the fluorescent pteridinone moiety to specific amino acid residues within a protein. Due to the high nucleophilicity of the thiol group, this probe is expected to exhibit reactivity towards cysteine residues.[1][2] This targeted covalent labeling allows for the introduction of a fluorescent reporter to a protein of interest, facilitating a wide range of studies in proteomics, drug discovery, and molecular biology.

Potential applications for proteins labeled with this compound include:

  • Fluorescence Microscopy: Visualization of protein localization and trafficking within living cells.

  • In Vitro Protein Tracking: Monitoring protein-protein interactions and conformational changes.

  • Biochemical Assays: Development of fluorescence-based assays for enzymatic activity or binding events.

Proposed Signaling Pathway and Reaction Mechanism

The labeling of a protein with this compound is proposed to occur via a nucleophilic substitution reaction. The highly reactive thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether bond and the release of a bromide ion.

Protein Protein with accessible Cysteine residue (Protein-SH) Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Nucleophilic Attack Probe This compound Probe->Labeled_Protein

Caption: Proposed reaction mechanism for protein labeling.

Experimental Protocols

The following protocols are provided as a starting point and are based on established methods for labeling proteins with cysteine-reactive fluorescent probes. Optimization may be required for specific proteins and experimental systems.

Protocol 1: In Vitro Labeling of a Purified Protein

Materials:

  • Purified protein of interest containing at least one accessible cysteine residue.

  • This compound stock solution (10 mM in DMSO).

  • Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5.

  • Reducing agent (e.g., Dithiothreitol - DTT) to maintain cysteines in a reduced state prior to labeling.

  • Quenching Reagent: 2-Mercaptoethanol or DTT (1 M stock).

  • Desalting column or dialysis tubing for removal of unreacted probe.

Procedure:

  • Protein Preparation:

    • If the protein sample contains a reducing agent (e.g., DTT), it must be removed prior to labeling. This can be achieved by dialysis against the Labeling Buffer or by using a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL in the Labeling Buffer.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-Mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any unreacted probe.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Unreacted Probe:

    • Separate the labeled protein from the unreacted probe and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Determination of Labeling Efficiency:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the pteridinone probe at its specific absorbance maximum (to be determined experimentally).

Protocol 2: Workflow for Protein Labeling and Analysis

The overall workflow for labeling a protein and subsequent analysis is depicted below.

cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-5 mg/mL) Incubate Incubate Protein + Probe (1-2h at RT or O/N at 4°C) Protein_Prep->Incubate Probe_Prep Prepare Probe Stock (10 mM in DMSO) Probe_Prep->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench Purify Purify Labeled Protein (Desalting Column/Dialysis) Quench->Purify Analyze Analyze Labeled Protein (SDS-PAGE, MS, Microscopy) Purify->Analyze

Caption: General experimental workflow for protein labeling.

Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical protein labeling experiment with this compound. Actual results may vary depending on the protein and reaction conditions.

ParameterValueMethod of Determination
Protein Concentration 1 mg/mL (20 µM)Bradford Assay or A280
Probe Concentration 200 µM (10-fold molar excess)N/A (based on stock solution)
Reaction Time 2 hoursN/A
Reaction Temperature Room Temperature (22°C)N/A
Labeling Stoichiometry 0.8 - 1.2 moles of probe per mole of proteinMass Spectrometry or Spectrophotometry
Labeling Efficiency 80 - 95%Comparison of labeled vs. unlabeled protein
Excitation Maximum (λex) ~350 nm (predicted)Fluorescence Spectroscopy
Emission Maximum (λem) ~450 nm (predicted)Fluorescence Spectroscopy

Note: The excitation and emission maxima are predicted based on the fluorescence properties of similar pteridinone and aminopyridine derivatives.[3][4] These values should be determined experimentally for the specific labeled protein.

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure that cysteine residues are fully reduced before labeling.

    • Increase the molar excess of the probe.

    • Increase the reaction time or temperature.

    • Optimize the pH of the labeling buffer (cysteine labeling is generally more efficient at slightly basic pH, around 7.5-8.5, but a higher pH can also lead to hydrolysis of the probe).[5]

  • Protein Precipitation:

    • The protein may be sensitive to the labeling conditions or the addition of DMSO. Reduce the percentage of DMSO in the final reaction mixture.

    • Perform the labeling reaction at a lower temperature (4°C).

  • Non-specific Labeling:

    • While the bromomethyl group is expected to be selective for cysteines, some reaction with other nucleophilic residues (e.g., histidine, lysine) may occur, especially at higher pH.

    • Reduce the molar excess of the probe or shorten the reaction time.

Conclusion

This compound is a promising fluorescent probe for the targeted labeling of proteins via cysteine residues. The protocols and information provided herein offer a foundation for researchers to utilize this reagent in their studies. As with any chemical biology tool, optimization of the labeling conditions for each specific protein of interest is crucial to achieve the desired results.

References

In vitro and in vivo applications of 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the in vitro and in vivo applications of 2-amino-6-(bromomethyl)-4(3H)-pteridinone, a pteridinone derivative with known antimicrobial properties. This compound is also identified in scientific literature as Pirazmonam.

I. In Vitro Application: Antimicrobial Agent

This compound exhibits antibacterial activity, primarily against Gram-negative aerobic bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through preferential binding to Penicillin-Binding Protein 3 (PBP3).

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound (referred to as Pirazmonam) against a panel of Gram-negative bacteria. Data is compiled from comparative studies with other monocarbam antibiotics.

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli832
Klebsiella pneumoniae16>128
Klebsiella oxytoca416
Enterobacter aerogenes1664
Enterobacter cloacae32>128
Citrobacter freundii1664
Serratia marcescens1664
Proteus mirabilis0.51
Proteus vulgaris14
Morganella morganii12
Providencia rettgeri0.51
Providencia stuartii28
Pseudomonas aeruginosa1664
Acinetobacter calcoaceticus416
Quantitative Data: Affinity for E. coli Penicillin-Binding Proteins (PBPs)

The inhibitory concentration (IC₅₀) required to produce a 50% decrease in the binding of [¹²⁵I]penicillin V to the PBPs of Escherichia coli is presented below.

Penicillin-Binding ProteinIC₅₀ (µg/mL)
PBP 1a>128
PBP 1b>128
PBP 2>128
PBP 3 0.5
PBP 4>128
PBP 5/6>128
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentration.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Protocol: Penicillin-Binding Protein (PBP) 3 Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for PBP3 using a fluorescent penicillin analog.

Materials:

  • This compound

  • Bocillin™ FL (fluorescent penicillin analog)

  • Isolated bacterial membranes containing PBPs (e.g., from E. coli)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial culture to mid-log phase and harvest by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in PBS.

  • Competitive Binding Reaction:

    • Pre-incubate the bacterial membranes with varying concentrations of this compound for 15 minutes at 30°C.

    • Add a fixed, sub-saturating concentration of Bocillin™ FL to the mixture and incubate for an additional 10 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the band corresponding to PBP3. The decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding.

    • Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathway Visualization

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F MraY MraY UDP_NAM_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Growing_Glycan Growing Glycan Chain Lipid_II->Growing_Glycan Transglycosylase MraY->Lipid_I MurG->Lipid_II PBP3 PBP3 (Transpeptidase) Growing_Glycan->PBP3 Crosslinked_PG Cross-linked Peptidoglycan PBP3->Crosslinked_PG Transpeptidation Compound 2-amino-6-(bromomethyl) -4(3H)-pteridinone Compound->PBP3

Caption: Inhibition of bacterial cell wall synthesis by this compound.

II. In Vitro Application: Reactant for HPPK Inhibitor Synthesis

This compound serves as a key reactant in the synthesis of bisubstrate analog inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). HPPK is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, making it an attractive target for novel antimicrobial agents.

Experimental Protocol: Synthesis of a Bisubstrate HPPK Inhibitor (General)

This protocol provides a generalized methodology for the synthesis of a bisubstrate HPPK inhibitor using this compound.

Materials:

  • This compound

  • An adenosine analog with a linker terminating in a nucleophilic group (e.g., an amine or thiol)

  • A suitable aprotic solvent (e.g., anhydrous DMF or DMSO)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the adenosine analog and the non-nucleophilic base in the anhydrous aprotic solvent.

  • Addition of Pteridinone:

    • Dissolve this compound in a minimal amount of the anhydrous solvent.

    • Add the pteridinone solution dropwise to the stirring solution of the adenosine analog at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction is typically allowed to proceed for several hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.

    • Purify the crude product using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC), to yield the desired bisubstrate inhibitor.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.

Signaling Pathway Visualization

folate_biosynthesis cluster_pathway Folate Biosynthesis Pathway (Microorganisms) GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate HMDP 6-Hydroxymethyl-7,8-dihydropterin (HMDP) Dihydroneopterin_triphosphate->HMDP HPPK HPPK HMDP->HPPK HMDP_PP HMDP-pyrophosphate DHPS DHPS HMDP_PP->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) HPPK->HMDP_PP ATP -> AMP DHPS->Dihydropteroate + pABA DHFR->Tetrahydrofolate Inhibitor Bisubstrate HPPK Inhibitor Inhibitor->HPPK

Caption: Inhibition of the folate biosynthesis pathway by a bisubstrate HPPK inhibitor.

III. In Vivo Applications: Antimicrobial Efficacy (General Protocol)

Experimental Protocol: Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antibiotics against localized bacterial infections.

Materials:

  • This compound formulated for parenteral administration

  • Specific pathogen-free mice (e.g., ICR or BALB/c)

  • The bacterial strain of interest (e.g., E. coli or P. aeruginosa)

  • Normal saline

  • Anesthetic

  • Cyclophosphamide (for inducing neutropenia, if required)

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize mice to the laboratory conditions for at least 3 days prior to the experiment.

    • If a neutropenic model is required, administer cyclophosphamide to induce neutropenia.

  • Induction of Infection:

    • Prepare a bacterial inoculum of a known concentration (e.g., 10⁶ CFU/mL) in normal saline.

    • Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one of the hind legs.

  • Treatment Administration:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with this compound.

    • Administer the compound via a suitable route (e.g., subcutaneous or intravenous) at various dose levels. Include a vehicle control group.

  • Assessment of Efficacy:

    • At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial counts in the treated groups to the vehicle control group.

    • Efficacy is typically expressed as a log₁₀ reduction in CFU/g of tissue.

Experimental Workflow Visualization

in_vivo_workflow Start Start: Acclimatize Mice Induce_Neutropenia Induce Neutropenia (Optional) Start->Induce_Neutropenia Infect_Thigh Induce Thigh Infection (e.g., E. coli) Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer Treatment (Compound vs. Vehicle) Infect_Thigh->Administer_Treatment Euthanize Euthanize Mice (24h post-treatment) Administer_Treatment->Euthanize Dissect_Thigh Dissect Thigh Muscle Euthanize->Dissect_Thigh Homogenize Homogenize Tissue Dissect_Thigh->Homogenize Plate_Dilutions Plate Serial Dilutions Homogenize->Plate_Dilutions Count_CFU Count CFU Plate_Dilutions->Count_CFU Analyze_Data Analyze Data (Log Reduction) Count_CFU->Analyze_Data End End Analyze_Data->End

Handling and storage procedures for 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and appropriate storage of 2-amino-6-(bromomethyl)-4(3H)-pteridinone (CAS No. 89794-15-0). Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

PropertyValueSource
CAS Number 89794-15-0[1][2]
Molecular Formula C7H6BrN5O[1][2]
Molecular Weight 256.06 g/mol [1][2]
Appearance Brown Solid[1]
Storage Temperature 2-8°C (Refrigerator)[1]
Shipping Conditions Ambient[1]

Safety and Handling

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

General Handling Procedures
  • Avoid contact with skin and eyes.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area or under a chemical fume hood.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound.

ParameterRecommendationRationale
Temperature 2-8°CTo ensure long-term stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.The bromomethyl group is susceptible to hydrolysis.
Container Keep in a tightly sealed, light-resistant container.To prevent degradation from moisture and light.
Incompatibilities Avoid strong oxidizing agents and moisture.To prevent unwanted reactions and degradation.

Experimental Protocols

This compound is a reactive intermediate often used in nucleophilic substitution and alkylation reactions. The bromomethyl group is a good leaving group, making it a versatile building block in organic synthesis.

General Protocol for Nucleophilic Substitution

This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H).

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reaction: Add the nucleophile (Nu-H) to the solution. A non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HBr byproduct.

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with an appropriate aqueous solution.

  • Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by a suitable method such as column chromatography or recrystallization.

Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Storage A Receiving B Inspect Container Integrity A->B C Log into Inventory B->C D Store at 2-8°C in a Tightly Sealed Container C->D E Weighing and Dispensing (in Fume Hood) D->E Retrieval for Use F Reaction Setup (Anhydrous Conditions) E->F G Post-Reaction Work-up F->G H Waste Disposal G->H Waste I Return to Storage G->I Unused Product I->D

Caption: Workflow for Handling and Storage of this compound.

Signaling_Pathway General Nucleophilic Substitution Pathway Reactant 2-amino-6-(bromomethyl)- 4(3H)-pteridinone Product Substituted Pteridinone Reactant->Product Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Product Solvent Anhydrous Solvent Solvent->Product Byproduct HBr Product->Byproduct Formation of

Caption: Generalized reaction pathway for nucleophilic substitution.

References

Application Notes & Protocols for the Analysis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a pteridine derivative of interest in pharmaceutical research and development. Pteridines are heterocyclic compounds that play crucial roles in various biological processes, serving as cofactors for enzymes and signaling molecules.[1][2][3] For instance, tetrahydrobiopterin (BH4), a well-known pteridine, is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][4] Altered levels of pteridines, such as neopterin, are recognized as biomarkers for the activation of the cellular immune system and have been associated with various diseases, including infections, autoimmune disorders, and cancer.[5][6][7]

Accurate and sensitive analytical methods are paramount for the quantification of this compound in various matrices to support preclinical and clinical studies, including pharmacokinetic, pharmacodynamic, and toxicology assessments. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are proposed for the sensitive and selective quantification of this compound:

  • High-Performance Liquid Chromatography with UV-Fluorescence Detection (HPLC-UV-FLD): A robust and widely available technique suitable for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level detection.

Method 1: HPLC with UV-Fluorescence Detection

This method is adapted from established procedures for the analysis of other pteridine derivatives. Pteridines often exhibit natural fluorescence, which allows for sensitive detection.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial.

2. Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 15 mM Tris-HCl buffer, pH 6.8 B: Methanol
Gradient 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
UV Detection 280 nm
Fluorescence Excitation: 350 nm, Emission: 450 nm (To be optimized for the specific compound)

3. Quality Control

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix.

  • Quality Control Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) to be analyzed with each batch of samples to ensure accuracy and precision.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it the gold standard for bioanalysis.

Experimental Protocol

1. Sample Preparation (from Plasma or Cell Lysates)

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma or cell lysate pre-treated with 100 µL of 4% phosphoric acid.

    • Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an LC-MS vial.

2. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System Shimadzu Nexera or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of the compound. A plausible transition would be based on the loss of the bromomethyl group.
Key MS Parameters Curtain Gas: 35 psi, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 550°C

Data Presentation

The following tables summarize typical quantitative data for the analysis of various pteridine derivatives using LC-MS/MS, which can serve as a benchmark for the expected performance of the methods described above.

Table 1: Performance Characteristics of LC-MS/MS Methods for Pteridine Analysis

AnalyteMatrixLLOQLinearity (r²)Reference
NeopterinUrine1 ng/mL>0.99[6]
BiopterinUrine1 ng/mL>0.99[6]
DihydrobiopterinUrine25 ng/mL>0.99[6]
TetrahydrobiopterinCSF3 nmol/L>0.96[8]
7,8-DihydroneopterinTomato->0.99[2]

Table 2: Precision and Accuracy Data for Pteridine Analysis in Urine

AnalyteConcentrationIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)Reference
BiopterinLow, Med, High< 10.7%< 10.7%76.9 - 121.9%[6]
NeopterinLow, Med, High< 10.7%< 10.7%76.9 - 121.9%[6]
DihydrobiopterinLow, Med, High< 10.7%< 10.7%76.9 - 121.9%[6]

Visualizations

Signaling Pathway

The biosynthesis of pteridines, such as tetrahydrobiopterin (BH4), originates from guanosine triphosphate (GTP). This pathway is crucial for the synthesis of neurotransmitters and nitric oxide.

Pteridine_Biosynthesis cluster_products Biological Functions GTP GTP DHNP 7,8-Dihydroneopterin Triphosphate GTP->DHNP PPH4 6-Pyruvoyltetrahydropterin DHNP->PPH4 BH4 Tetrahydrobiopterin (BH4) PPH4->BH4 SPR qBH2 Quinonoid Dihydrobiopterin BH4->qBH2 Tyrosine Tyrosine Tryptophan Tryptophan Arginine Arginine qBH2->BH4 L_DOPA L_DOPA Tyrosine->L_DOPA BH4 Serotonin Serotonin Tryptophan->Serotonin BH4 Nitric_Oxide Nitric_Oxide Arginine->Nitric_Oxide BH4

Caption: Tetrahydrobiopterin (BH4) biosynthesis pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological matrix.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Lysate) Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_Separation LC Separation (HPLC or UHPLC) Reconstitution->LC_Separation Detection Detection (UV-FLD or MS/MS) LC_Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for quantification.

References

Application Notes and Protocols: The Role of 2-Amino-6-(bromomethyl)-4(3H)-pteridinone in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(bromomethyl)-4(3H)-pteridinone is a heterocyclic compound belonging to the pteridine family. While direct therapeutic applications of this compound are not extensively documented, its significance in drug discovery lies in its role as a versatile synthetic intermediate. The reactive bromomethyl group at the 6-position makes it a valuable precursor for the synthesis of a variety of biologically active molecules, particularly inhibitors of key enzymes in metabolic pathways. This document provides an overview of its applications, focusing on the synthesis of potent enzyme inhibitors and detailing relevant experimental protocols.

Core Application: A Precursor for Enzyme Inhibitors

The primary use of this compound in drug discovery is as a starting material for the synthesis of inhibitors targeting enzymes in the folate biosynthesis pathway. This pathway is crucial for DNA synthesis and repair, making its constituent enzymes attractive targets for antimicrobial and anticancer therapies.

Key Molecular Targets:
  • Dihydrofolate Reductase (DHFR): An essential enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This compound and its analogs are used to synthesize potent DHFR inhibitors like methotrexate and related antifolates.

  • 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK): An enzyme found in microorganisms but not in mammals, making it an excellent target for the development of novel antimicrobial agents.[1][2] HPPK catalyzes the transfer of pyrophosphate from ATP to 6-hydroxymethyl-7,8-dihydropterin.[1][3] this compound serves as a reactant in the preparation of bisubstrate analog inhibitors of HPPK.

Signaling Pathway: Folate Biosynthesis

The diagram below illustrates the folate biosynthesis pathway, highlighting the roles of DHFR and HPPK as therapeutic targets. The inhibition of these enzymes disrupts the production of tetrahydrofolate, which is essential for nucleotide synthesis.

Folate Biosynthesis Pathway cluster_0 Microorganism Folate Synthesis cluster_1 Shared Folate Metabolism (Microorganisms and Mammals) GTP GTP Dihydroneopterin Dihydroneopterin GTP->Dihydroneopterin HP 6-Hydroxymethyl-7,8-dihydropterin (HP) Dihydroneopterin->HP HPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (HPPP) HP->HPPP HPPK Dihydropteroate Dihydropteroate HPPP->Dihydropteroate DHPS DHF_synthesis Dihydrofolate (DHF) Dihydropteroate->DHF_synthesis DHFS HPPK_node HPPK HPPK_inhibitors Bisubstrate Analogs (Synthesized from 2-amino-6-(bromomethyl)- 4(3H)-pteridinone) HPPK_inhibitors->HPPK_node DHF_metabolism Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF_metabolism->THF DHFR Nucleotide_synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_synthesis DHFR_node DHFR DHFR_inhibitors Methotrexate & Analogs (Synthesized from pteridine precursors) DHFR_inhibitors->DHFR_node

Caption: Folate biosynthesis pathway highlighting HPPK and DHFR as drug targets.

Quantitative Data for Pteridine-Based Enzyme Inhibitors

While specific quantitative data for this compound is limited due to its role as an intermediate, the following tables summarize the inhibitory activities of pteridine-based compounds against HPPK and DHFR. This data is representative of the types of compounds that can be synthesized using pteridine precursors.

Table 1: Inhibitory Activity of Pteridine-Based Compounds against HPPK

Compound ClassTarget OrganismAssay TypeIC50 (µM)Kd (µM)Reference
Bisubstrate Analog (HP3A)E. coliEnzyme Inhibition1.274.25[1]
Bisubstrate Analog (HP4A)E. coliEnzyme Inhibition0.440.47[1]
8-MercaptoguanineS. aureusLuminescent Kinase Assay~41~13[4]

Table 2: Inhibitory Activity of Pteridine-Based Compounds against DHFR

CompoundTarget OrganismCell LineIC50 (µM)Reference
Methotrexate (MTX)T. bruceiEnzyme Inhibition0.0242 (Ki)[5]
Pyrimethamine (PYR)T. bruceiEnzyme Inhibition0.0242 (Ki)[5]
Furo[3,2-g]pteridine derivativeNot specifiedEnzyme Inhibition1.3 - 2.5[6]

Experimental Protocols

Detailed methodologies for evaluating the inhibitory activity of compounds derived from this compound are provided below.

General Experimental Workflow for Enzyme Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors.

Enzyme Inhibitor Screening Workflow start Start: Synthesize Pteridine Derivatives primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response mechanism_study Mechanism of Action Studies (e.g., Kinetics, SPR) dose_response->mechanism_study lead_opt Lead Optimization (SAR Studies) mechanism_study->lead_opt in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: General workflow for screening and developing enzyme inhibitors.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methods.[7][8][9][10]

Objective: To determine the in vitro inhibitory activity of test compounds against DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Inhibitors of DHFR will slow down the rate of this absorbance decrease.

Materials:

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR in assay buffer.

    • Prepare a reaction mixture containing DHF and NADPH in assay buffer. Protect from light.

    • Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the serially diluted test compounds.

    • Positive Control Wells: Add a known concentration of Methotrexate.

    • Negative Control (No Inhibitor) Wells: Add assay buffer with the same concentration of DMSO as the test wells.

    • Blank Wells: Add assay buffer without the enzyme.

  • Reaction Initiation and Measurement:

    • Add the reaction mixture (DHF and NADPH) to all wells.

    • Initiate the reaction by adding the diluted DHFR enzyme to all wells except the blank.

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode at room temperature. Readings should be taken every 60 seconds for 20-40 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

    • Normalize the activity in the presence of the inhibitor to the negative control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using software like GraphPad Prism.

Protocol 2: 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) Inhibition Assay (Luminescence-Based)

This protocol is based on methods described for HPPK inhibitor screening.[4][11]

Objective: To determine the in vitro inhibitory activity of test compounds against HPPK.

Principle: HPPK consumes ATP in the process of pyrophosphorylating 6-hydroxymethyl-7,8-dihydropterin (HP). The remaining ATP concentration after the enzymatic reaction can be quantified using a luciferase-based luminescence assay (e.g., Kinase-Glo®). A lower luminescence signal indicates higher HPPK activity, while a higher signal (more ATP remaining) indicates inhibition.

Materials:

  • Recombinant HPPK enzyme

  • HPPK Assay Buffer (e.g., Tris-HCl with MgCl2)

  • 6-hydroxymethyl-7,8-dihydropterin (HP) substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (if available)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Opaque 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HPPK in assay buffer.

    • Prepare a solution of HP and ATP in assay buffer.

    • Prepare a serial dilution of the test compounds in assay buffer.

  • Enzymatic Reaction:

    • In an opaque 96-well plate, add the serially diluted test compounds.

    • Add the HPPK enzyme to all wells except the blank.

    • Initiate the reaction by adding the HP and ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescent kinase assay reagent to all wells according to the manufacturer's instructions. This reagent will lyse the components and provide the necessary substrates for the luciferase reaction.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a key building block in medicinal chemistry, enabling the synthesis of potent inhibitors targeting crucial enzymes in the folate pathway. Its utility in the development of anticancer and antimicrobial agents is well-established through the creation of derivatives that modulate the activity of DHFR and HPPK. The protocols and data presented here provide a framework for researchers to utilize this and similar pteridine scaffolds in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. For the bromination of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, reaction times can vary from a few hours to overnight depending on the reagents used.

    • Poor Reagent Quality: Use high-purity starting materials and fresh reagents. Brominating agents like phosphorus tribromide (PBr₃) can degrade over time.

  • Hydrolysis of the Product:

    • The bromomethyl group is susceptible to hydrolysis, converting the product back to the starting material or to other byproducts.

    • Solution: Use anhydrous solvents (e.g., anhydrous dichloromethane or tetrahydrofuran) and ensure all glassware is thoroughly dried before use to minimize moisture.[1]

  • Suboptimal Reagent Stoichiometry:

    • An incorrect ratio of the starting material to the brominating agent can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully calculate and measure the molar ratios of your reactants. A 1:1 molar ratio of the hydroxymethyl precursor to PBr₃ is often recommended for complete conversion.[1]

Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Material:

    • This is a common impurity if the reaction has not gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material spot/peak. If the reaction is stalled, consider adding a slight excess of the brominating agent.

  • Over-bromination:

    • In some cases, multiple bromine atoms can be added to the pteridinone ring, leading to di- or tri-brominated impurities.[2]

    • Solution: Control the reaction temperature, as higher temperatures can sometimes favor over-bromination. Use the correct stoichiometry of the brominating agent.

  • Formation of byproducts from side reactions:

    • Side reactions can lead to a variety of impurities that may be difficult to separate from the desired product.

    • Solution: Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions. Purification techniques such as recrystallization from an appropriate solvent system (e.g., ethanol-water mixtures) or column chromatography can be employed to remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method is the bromination of its hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone. This is typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[1][3]

Q2: How can I monitor the progress of the reaction?

You can monitor the reaction progress by taking small aliquots from the reaction mixture at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.

Q3: What is the best way to purify the final product?

Recrystallization is a commonly used and effective method for purifying this compound. A mixed solvent system of ethanol and water has been reported to yield high-purity product (>99%).[1] Column chromatography can also be used for purification if recrystallization is not sufficient.

Q4: The product appears to be unstable. How should I store it?

This compound can be sensitive to moisture and light. It is recommended to store the purified product in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

Brominating AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
PBr₃Anhydrous DCM0-54 hours9299[1]
NBS / PPh₃Carbon Tetrachloride0 to RTOvernight96>98[3][4]

Experimental Protocols

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous dichloromethane (DCM).

  • Reaction: Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of phosphorus tribromide (PBr₃) in anhydrous DCM dropwise to the suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol-water mixture.

Method 2: Bromination using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

  • Preparation: To a solution of triphenylphosphine in carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Reaction: Add 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of water and DMF, to obtain the pure this compound.[3][4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone bromination Bromination (PBr3 or NBS/PPh3) start->bromination Add Brominating Agent workup Reaction Work-up (Quenching, Extraction) bromination->workup After Reaction Completion purification Purification (Recrystallization) workup->purification Crude Product product Final Product: This compound purification->product Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Guide problem Problem Encountered low_yield Low/No Yield problem->low_yield e.g. impurities Impurities Present problem->impurities e.g. incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn hydrolysis Hydrolysis? low_yield->hydrolysis over_bromination Over-bromination? impurities->over_bromination unreacted_sm Unreacted Starting Material? impurities->unreacted_sm solution1 Increase reaction time/temp Check reagent quality incomplete_rxn->solution1 Yes solution2 Use anhydrous solvents Dry glassware thoroughly hydrolysis->solution2 Yes solution3 Control temperature Adjust stoichiometry over_bromination->solution3 Yes solution4 Monitor with TLC/HPLC Optimize stoichiometry unreacted_sm->solution4 Yes purify Purify by recrystallization or column chromatography solution3->purify solution4->purify

Caption: Troubleshooting flowchart for common synthesis problems.

References

Technical Support Center: Synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 2-amino-6-(bromomethyl)-4(3H)-pteridinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing this compound?

There are two main routes for this synthesis. The first is a direct condensation method where 2,4,5-triamino-6-hydroxypyrimidine is reacted with 2,3-dibromopropionaldehyde to form the target molecule in a single step.[1] The second, more common approach is a two-step process: first, the synthesis of a stable intermediate, either 2-amino-4-hydroxy-6-methylpteridine or 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, followed by a selective bromination of the 6-methyl or 6-hydroxymethyl group.[2]

Q2: My overall yield is consistently low. Which reaction parameters are most critical for optimization?

Low yield can often be traced to two key areas: the initial condensation reaction to form the pteridine ring and the subsequent bromination step.

  • Condensation Step: The pH of the reaction medium is extremely critical. For the condensation of pyrimidine precursors with dihydroxyacetone to form the hydroxymethyl intermediate, deviation by as little as 0.5 pH units can lead to significant formation of unwanted isomers, such as the 7-hydroxymethylpteridine, which reduces the yield of the desired 6-substituted product.[3]

  • Bromination Step: The choice of brominating agent and ensuring anhydrous (water-free) conditions are paramount.[2] Moisture can decompose many brominating agents and lead to side reactions, drastically lowering the yield.

Q3: I am observing significant amounts of an impurity that I suspect is an isomer. How can I improve the regioselectivity of the initial condensation?

Isomer formation is a common problem. To favor the formation of the desired 6-substituted pteridine over the 7-substituted isomer, precise pH control is essential. For the synthesis of a related compound, 2,4-diamino-6-hydroxymethylpteridine, a pH of 5.5 ± 0.2 was found to be optimal for minimizing the formation of the 7-hydroxy isomer.[3] While the optimal pH may vary slightly for the 2-amino-4-hydroxy analog, it highlights the need for careful pH monitoring and buffering during the reaction.

Q4: What are the recommended brominating agents for converting the 6-hydroxymethyl or 6-methyl group, and what are their pros and cons?

Several reagents can be used for this conversion, each with specific advantages.

  • N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃): This combination is highly effective for converting a 6-hydroxymethyl group and often results in very high yields (up to 96% in related syntheses).[4][5] The reaction is typically run at low temperatures (e.g., 0°C) in a non-polar solvent like carbon tetrachloride.[5]

  • Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr): These are strong, classical brominating agents. They are effective but require strictly anhydrous conditions to prevent decomposition and side reactions.[2]

  • Triphenyldibromophosphorane (PPh₃Br₂): This reagent can be generated in situ or used directly and has shown high conversion rates (over 87%) for the bromination of the hydroxymethyl group.[3]

Q5: What is the most effective method for purifying the final this compound product?

The crude product often precipitates from the reaction mixture.[1] A common and effective purification strategy involves sequential washing of the filtered solid with a series of solvents to remove different types of impurities. A typical washing sequence is water, followed by ethyl alcohol, acetone, and finally ethyl ether to yield a dry, purified product.[1] For higher purity, recrystallization from a suitable solvent system, such as a mixture of water and DMF, can be employed.[4][5]

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Action
Low Yield in Condensation Step Incorrect pH leading to isomer formation.Calibrate your pH meter and maintain the reaction pH within a narrow, optimized range (e.g., 5.3-5.7 for related reactions).[3]
Impure starting materials (e.g., oxidized triaminopyrimidine).Use freshly purified 2,4,5-triamino-6-hydroxypyrimidine.
Low Yield in Bromination Step Presence of water in the reaction.Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Degradation of brominating agent.Use a fresh bottle of the brominating agent. If using NBS, ensure it has been stored properly, protected from light and moisture.
Multiple Spots on TLC/LC-MS Incomplete reaction or formation of side products.Monitor the reaction progress closely by TLC or LC-MS. Optimize reaction time and temperature.
Product degradation during workup or purification.Perform workup and purification steps at low temperatures. Avoid exposure to strong bases, as the bromomethyl group is reactive.
Poor Solubility of Intermediates The pteridine core is often poorly soluble.Use appropriate solvents or solvent mixtures as described in established protocols (e.g., two-phase water/benzene system, DMF).[1][4]

Quantitative Data on Reaction Yields

The following table summarizes reported yields for key steps in the synthesis of this compound and closely related analogs.

Reaction Step Starting Material Reagents / Conditions Reported Yield
Hydroxymethylpteridine Synthesis 2,4,5,6-Tetraaminopyrimidine HCl1,3-Dihydroxyacetone, Acidic 4A molecular sieve, O₂, Methanol/Water91%
Bromination of Hydroxymethylpteridine 2,4-Diamino-6-hydroxymethylpteridineNBS, Triphenylphosphine, CCl₄, 0°C to overnight stirring96%
Bromination of Hydroxymethylpteridine 2,4-Diamino-6-hydroxymethylpteridine HBrTriphenyldibromophosphorane87.3% (Conversion)
Direct Condensation 2,4,5-Triamino-6-hydroxypyrimidine2,3-Dibromopropionaldehyde, Water/Benzene, N/1 NaOH70% (Purity)

Note: Yields for the 2,4-diamino analogs are included as they demonstrate the efficiency of the chemical transformations on the pteridine core.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Bromination of a Hydroxymethyl Intermediate

This protocol is adapted from high-yield methods reported for related pteridines.[4][5]

Step A: Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

  • Materials: 2,4,5-triamino-6-hydroxypyrimidine, 1,3-dihydroxyacetone, an appropriate buffer solution to maintain pH ~5.5, water.

  • Procedure:

    • Dissolve 2,4,5-triamino-6-hydroxypyrimidine in the aqueous buffer solution.

    • Slowly add a solution of 1,3-dihydroxyacetone while vigorously stirring and maintaining the temperature at a controlled value (e.g., 50-60°C).

    • Continuously monitor and adjust the pH to remain within the 5.3-5.7 range.

    • Allow the reaction to proceed for several hours until TLC or LC-MS indicates the consumption of the starting material.

    • Cool the reaction mixture to precipitate the product.

    • Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Step B: Bromination with NBS and Triphenylphosphine

  • Materials: 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone from Step A, N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃), anhydrous carbon tetrachloride (CCl₄) or another suitable anhydrous solvent (e.g., DMF).

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend triphenylphosphine and NBS in anhydrous CCl₄.

    • Cool the vigorously stirred suspension to 0°C in an ice bath.

    • Add the 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in small portions, ensuring the temperature remains at or below 5°C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

    • The product will precipitate from the reaction mixture. Filter the solid crude product.

    • Purify the crude product by washing sequentially with water, ethanol, and diethyl ether. Dry under vacuum to obtain this compound.[5]

Protocol 2: Direct Synthesis via Condensation

This protocol is based on the method described in U.S. Patent 2,710,866.[1]

  • Materials: 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride, 2,3-dibromopropionaldehyde, Sodium Hydroxide (N/1 solution), Benzene, Water, Ethanol, Acetone, Ethyl Ether.

  • Procedure:

    • Prepare a solution of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in water and N/1 NaOH.

    • Separately, prepare a solution of 2,3-dibromopropionaldehyde in benzene.

    • Combine the two solutions in a reaction vessel.

    • Shake or stir the two-phase mixture mechanically for approximately 30 minutes.

    • A red-brown precipitate of the crude product will form.

    • Collect the precipitate on a vacuum filter.

    • Wash the collected solid sequentially with water, ethyl alcohol, acetone, and finally ethyl ether.

    • Dry the final product under vacuum.

Visualizations

Synthesis_Workflows cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Condensation TAHP1 2,4,5-Triamino- 6-hydroxypyrimidine Condensation Step 1: Condensation (Critical pH Control) TAHP1->Condensation DHA 1,3-Dihydroxyacetone DHA->Condensation HMP 2-amino-6-(hydroxymethyl)- 4(3H)-pteridinone Condensation->HMP Bromination Step 2: Bromination (NBS/PPh3 or PBr3) HMP->Bromination FinalProduct1 2-amino-6-(bromomethyl)- 4(3H)-pteridinone Bromination->FinalProduct1 TAHP2 2,4,5-Triamino- 6-hydroxypyrimidine DirectCond Direct Condensation (Two-Phase System) TAHP2->DirectCond DBPA 2,3-Dibromopropionaldehyde DBPA->DirectCond FinalProduct2 2-amino-6-(bromomethyl)- 4(3H)-pteridinone DirectCond->FinalProduct2

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Flow Start Symptom: Low Overall Yield CheckStep1 Analyze Purity and Yield of Step 1 (Condensation) Start->CheckStep1 Step1Low Yield/Purity Low? CheckStep1->Step1Low OptimizepH Action: Verify and strictly control reaction pH (e.g., 5.5 ± 0.2). Use purified starting materials. Step1Low->OptimizepH Yes CheckStep2 Analyze Purity and Yield of Step 2 (Bromination) Step1Low->CheckStep2 No Step2Low Yield/Purity Low? CheckStep2->Step2Low OptimizeBrom Action: Ensure strictly anhydrous conditions. Use fresh brominating reagents. Optimize temperature. Step2Low->OptimizeBrom Yes FinalPurify Action: Optimize final purification (washing sequence, recrystallization). Step2Low->FinalPurify No

Caption: Logical troubleshooting flow for diagnosing sources of low yield in the synthesis.

References

Troubleshooting guide for 2-amino-6-(bromomethyl)-4(3H)-pteridinone based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-amino-6-(bromomethyl)-4(3H)-pteridinone in their experimental assays. Given its chemical structure, this compound is often investigated as an inhibitor of enzymes such as thymidylate synthase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Due to the presence of a reactive bromomethyl group, this compound is presumed to act as a covalent inhibitor.[1][2] It likely forms a covalent bond with nucleophilic residues (e.g., cysteine, histidine) within the active site of its target enzyme, leading to irreversible inhibition.

Q2: How should I store and handle this compound?

The compound should be stored at 2-8°C in a refrigerator.[3] Due to the reactive bromomethyl group, it is crucial to protect it from moisture to prevent hydrolysis. For experimental use, prepare fresh solutions in an appropriate anhydrous solvent like DMSO and use them promptly.

Q3: My compound appears to have low potency or no activity in my assay. What are the possible causes?

Several factors could contribute to this observation:

  • Compound Instability: The bromomethyl group is susceptible to hydrolysis, which would inactivate the compound. Ensure you are using fresh, properly stored compound and anhydrous solvents.

  • Incorrect Target Enzyme: Verify that your enzyme of interest has a suitable nucleophilic residue in its active site for covalent modification.

  • Assay Conditions: Suboptimal pH, temperature, or buffer components can affect both enzyme activity and compound stability.

  • Insufficient Incubation Time: Covalent inhibition can be time-dependent. Ensure you are pre-incubating the enzyme and inhibitor for a sufficient period before adding the substrate.

Q4: I am observing high background signal or non-specific inhibition in my assay. What can I do?

High background or non-specific effects can arise from:

  • Compound Reactivity: The electrophilic nature of the bromomethyl group can lead to non-specific reactions with other proteins or assay components. Consider adding a scavenger molecule like dithiothreitol (DTT) to the reaction quench step (but not during the enzyme-inhibitor incubation) to react with any remaining unbound inhibitor.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Test a wide range of inhibitor concentrations to identify a dose-response relationship.

  • Fluorescence Interference: If you are using a fluorescence-based assay, the pteridinone core of the compound may have intrinsic fluorescence that interferes with your readout. Run a control experiment with the compound alone (no enzyme) to measure its background fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme inhibition assays with this compound.

Problem Potential Cause Recommended Solution
High Variability Between Replicates - Inconsistent pipetting- Compound precipitation- Temperature fluctuations- Use calibrated pipettes and proper technique.- Ensure the compound is fully dissolved in the assay buffer.- Maintain a constant temperature throughout the assay.
No Inhibition Observed - Inactive compound- Incorrect enzyme target- Insufficient incubation time- Use a fresh batch of the compound.- Confirm the suitability of the target enzyme.- Increase the pre-incubation time of the enzyme and inhibitor.
High Background Signal - Intrinsic fluorescence of the compound- Non-specific binding- Subtract the background fluorescence from a control well.- Decrease the inhibitor concentration.- Add a non-ionic detergent (e.g., Triton X-100) to the buffer.
Irreproducible IC50 Values - Time-dependent inhibition- Compound instability- Standardize the pre-incubation time for all experiments.- Prepare fresh compound solutions for each experiment.

Experimental Protocols

General Protocol for a Thymidylate Synthase Inhibition Assay

This is a generalized protocol and may require optimization for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT and 1 mM MgCl2).

    • Prepare solutions of thymidylate synthase, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate (CH2-THF).

  • Assay Procedure:

    • In a 96-well plate, add the desired concentrations of this compound to the wells.

    • Add the thymidylate synthase enzyme to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent modification.

    • Initiate the enzymatic reaction by adding dUMP and CH2-THF.

    • Monitor the reaction progress over time by measuring the increase in absorbance at 340 nm (due to the oxidation of CH2-THF to dihydrofolate).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, starting concentrations and conditions for an enzyme inhibition assay.

Parameter Recommended Range Notes
Enzyme Concentration 10 - 100 nMDependent on enzyme activity.
Inhibitor Concentration 1 nM - 100 µMA wide range is recommended for initial screening.
Substrate (dUMP) Conc. 1 - 10 µMShould be close to the Km value.
Cofactor (CH2-THF) Conc. 10 - 100 µMShould be saturating.
Pre-incubation Time 15 - 60 minutesOptimize for time-dependent inhibition.
Reaction Time 10 - 30 minutesEnsure the reaction is in the linear range.
Assay Temperature 25 - 37 °CDependent on enzyme stability and optimal activity.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Inhibitor Stock (in DMSO) C Add Inhibitor to Plate A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme (Pre-incubate) B->D E Add Substrate (Start Reaction) B->E C->D 1 D->E 2 F Monitor Signal E->F 3 G Calculate Reaction Rates F->G H Determine IC50 G->H

Caption: Workflow for a typical enzyme inhibition assay.

Troubleshooting Logic Diagram

G Start Problem with Assay NoInhibition No Inhibition? Start->NoInhibition HighBackground High Background? NoInhibition->HighBackground No CheckCompound Check Compound Stability and Concentration NoInhibition->CheckCompound Yes CheckFluorescence Run Compound-only Control HighBackground->CheckFluorescence Yes End Re-run Assay HighBackground->End No CheckIncubation Increase Pre-incubation Time CheckCompound->CheckIncubation CheckIncubation->End AddDetergent Add Non-ionic Detergent CheckFluorescence->AddDetergent AddDetergent->End

Caption: A logical approach to troubleshooting common assay issues.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Synthesis of the Hydroxymethyl Precursor: 2-Amino-6-(hydroxymethyl)-4(3H)-pteridinone

Q1: The yield of the hydroxymethyl precursor is low. What are the possible causes and solutions?

A1: Low yields of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone can stem from several factors:

  • Formation of the 7-hydroxymethyl isomer: A common side product in pteridine synthesis is the formation of the 7-substituted isomer.[1][2] To favor the formation of the desired 6-substituted product, it is crucial to control the reaction pH. Maintaining a pH between 1.0 and 2.5 during the condensation of a 2,4,5,6-tetraaminopyrimidine salt with 1,3-dihydroxyacetone has been shown to improve the regioselectivity.[1]

  • Slow and uniform addition of reagents: The slow and steady addition of the 1,3-dihydroxyacetone solution to the tetraaminopyrimidine salt is recommended to minimize side reactions.[1]

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

Q2: How can I purify the 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone precursor?

A2: Purification of the hydroxymethyl precursor can typically be achieved through recrystallization. If impurities persist, column chromatography may be necessary. The choice of solvent for recrystallization will depend on the specific impurities present.

Bromination of 2-Amino-6-(hydroxymethyl)-4(3H)-pteridinone

Q3: My bromination reaction is not working, or the yield of this compound is low. What should I check?

A3: Several factors can lead to a failed or low-yielding bromination reaction:

  • Moisture in the reaction: The brominating agent, such as phosphorus tribromide (PBr₃), is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the decomposition of the reagent.[3]

  • Incorrect stoichiometry: A 1:1 molar ratio of the hydroxymethyl precursor to PBr₃ is recommended for complete conversion.[3] An excess of the brominating agent can lead to the formation of side products.

  • Suboptimal reaction temperature: The reaction should be conducted at a controlled temperature, typically between 0–25°C, to manage the exothermicity of the reaction.[3] For higher purity and yield, a temperature range of 0–5°C is optimal.[3]

  • Insufficient reaction time: While a reaction time of around 4 hours is generally sufficient, it is advisable to monitor the reaction's progress by TLC or HPLC to determine the optimal endpoint.[3]

Q4: I am observing multiple spots on my TLC plate after the bromination reaction. What are the likely side products?

A4: The formation of multiple products can be attributed to:

  • Over-bromination: The formation of a 6-(dibromomethyl) or even a 6-(tribromomethyl) derivative is possible, especially with an excess of the brominating agent or prolonged reaction times.[4]

  • Unreacted starting material: An incomplete reaction will result in the presence of the hydroxymethyl precursor.

  • Degradation of the product: Pteridine rings can be sensitive to harsh reaction conditions.

To minimize side products, it is crucial to carefully control the stoichiometry of the reagents and the reaction time.

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying the final product is recrystallization. A mixture of ethanol and water has been reported to be effective, yielding a product with over 99% purity.[3] If recrystallization is insufficient to remove all impurities, column chromatography with an appropriate solvent system can be employed.

Data Presentation

Table 1: Optimization of Bromination Conditions for this compound [3]

ParameterOptimal ValueYield (%)Purity (%)
SolventAnhydrous Dichloromethane (DCM)8598
Temperature0–5°C9299
Reaction Time4 hours8897

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

This protocol is based on the general synthesis of 6-substituted pteridines.

  • Reaction Setup: In a reaction vessel, dissolve a 2,4,5,6-tetraaminopyrimidine salt in water.

  • pH Adjustment: Adjust the pH of the solution to between 1.0 and 2.5 using a suitable acid.

  • Reagent Addition: Slowly and uniformly add an aqueous solution of 1,3-dihydroxyacetone to the reaction mixture. The recommended rate is 0.01 to 0.3 moles of dihydroxyacetone per mole of the tetraaminopyrimidine salt per hour.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture and collect the precipitate by filtration. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Bromination[3]
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (1.0 equivalent) to the cooled suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup: Carefully quench the reaction by pouring the mixture into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol-water mixture to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_precursor Synthesis of Hydroxymethyl Precursor cluster_bromination Bromination cluster_purification Purification start1 2,4,5,6-Tetraaminopyrimidine Salt + 1,3-Dihydroxyacetone reaction1 Condensation (pH 1.0-2.5) start1->reaction1 product1 2-Amino-6-(hydroxymethyl)-4(3H)-pteridinone reaction1->product1 reaction2 Bromination with PBr3 in Anhydrous DCM (0-5°C) product1->reaction2 product2 Crude this compound reaction2->product2 purification Recrystallization (Ethanol/Water) product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Impure Product in Bromination issue1 Incomplete Reaction? start->issue1 issue2 Multiple Products? start->issue2 issue3 Reagent Decomposition? start->issue3 solution1a Increase reaction time issue1->solution1a Yes solution1b Monitor by TLC/HPLC issue1->solution1b Yes solution2a Check stoichiometry (1:1 ratio) issue2->solution2a Yes solution2b Control temperature (0-5°C) issue2->solution2b Yes solution3a Use anhydrous solvents issue3->solution3a Yes solution3b Ensure dry glassware issue3->solution3b Yes

Caption: Troubleshooting logic for the bromination step.

References

Avoiding degradation of 2-amino-6-(bromomethyl)-4(3H)-pteridinone during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 2-amino-6-(bromomethyl)-4(3H)-pteridinone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic intermediate belonging to the pteridine family.[1] Its key structural feature is a reactive bromomethyl group, which makes it a versatile reagent for alkylation and other chemical modifications.[1] This reactivity is leveraged in medicinal chemistry for the synthesis of various derivatives, including potential antitumor and antimicrobial agents. It is a reactant in the preparation of bisubstrate analog inhibitors of hydroxymethyl dihydropterin pyrophosphokinase.[2]

Q2: What are the main causes of degradation for this compound?

A2: The primary degradation pathways for this compound are:

  • Hydrolysis: The bromomethyl group is highly susceptible to hydrolysis, which converts it to the less reactive 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone. This is accelerated by the presence of water and basic conditions.

  • Nucleophilic Attack: The electrophilic carbon of the bromomethyl group readily reacts with various nucleophiles. While this is often the desired reaction, unintended nucleophiles in the reaction mixture can lead to unwanted byproducts.

  • Photodegradation: Pterin-based compounds can be sensitive to light, particularly UV-A radiation. Exposure to light can lead to the formation of degradation products and reactive oxygen species.

  • Thermal Decomposition: Like most organic molecules, excessive heat can cause decomposition.

Q3: How should I properly store this compound?

A3: To ensure the stability of the compound, it is recommended to store it at -20°C in an airtight container under an inert atmosphere such as argon.[1] It is also crucial to protect it from light by using amber vials or by wrapping the container in foil.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of starting material and appearance of a more polar spot on TLC. Hydrolysis: The bromomethyl group has likely been hydrolyzed to a hydroxymethyl group, which is more polar.- Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - If aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
Formation of multiple unexpected byproducts. Reaction with nucleophiles: The compound is reacting with unintended nucleophiles in the reaction mixture (e.g., water, alcohols, amines, or buffer components).- Carefully select solvents and buffers that are non-nucleophilic. - Protect reactive functional groups on other molecules in the reaction. - Purify all reagents to remove nucleophilic impurities.
Reaction fails to go to completion or shows low yield. Degradation of starting material: The compound may have degraded before or during the reaction due to improper handling or storage. Photodegradation: Exposure to light may have decomposed the starting material.- Check the purity of the starting material by HPLC or NMR before use.[1] - Follow recommended storage conditions strictly. - Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Inconsistent results between experiments. Variable levels of degradation: Inconsistent exclusion of water, light, or exposure to heat is leading to varying amounts of degradation.- Standardize all experimental procedures, including solvent handling, reaction setup, and workup conditions. - Monitor reactions by an appropriate analytical method (e.g., TLC or LC-MS) to track the consumption of starting material and formation of products and byproducts.

Experimental Protocols

Protocol 1: General Handling and Dissolution to Minimize Degradation

This protocol outlines the best practices for handling and dissolving solid this compound.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Syringe or cannula for solvent transfer

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or vial with a septum

Procedure:

  • Dry the reaction vessel (Schlenk flask or vial) in an oven and cool it under a stream of inert gas.

  • Weigh the desired amount of this compound quickly in a dry environment and transfer it to the reaction vessel.

  • Seal the vessel with a septum.

  • Purge the vessel with an inert gas for several minutes.

  • Using a dry syringe or cannula, add the required volume of anhydrous solvent to the vessel.

  • If necessary, gently warm the mixture to aid dissolution, but avoid excessive heat.

  • Store the resulting solution under an inert atmosphere and protected from light.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general method for monitoring the purity and degradation of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Start with 95% A and 5% B.

    • Ramp to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 350 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).

  • Dilute the stock solution to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The hydrolyzed product, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, will have a shorter retention time than the parent compound.

Data Summary

Factor Effect on Stability Recommendations
Water Highly detrimental; causes rapid hydrolysis to the hydroxymethyl derivative.Use anhydrous solvents and reagents; work under an inert atmosphere.
pH Stable in acidic conditions; less stable in neutral and basic conditions which promote hydrolysis and other nucleophilic attacks.Maintain acidic pH if possible and compatible with the reaction. Avoid basic buffers.
Light (UV-A) Can cause photodegradation.Protect from light at all times using amber vials or aluminum foil.
Temperature Elevated temperatures accelerate decomposition.Store at -20°C. Perform reactions at the lowest effective temperature.
Nucleophiles Highly reactive towards a wide range of nucleophiles.Use non-nucleophilic solvents and buffers. Ensure purity of all reaction components.

Visualizations

Diagram 1: Degradation Pathway

Potential Degradation Pathways A 2-amino-6-(bromomethyl) -4(3H)-pteridinone B 2-amino-6-(hydroxymethyl) -4(3H)-pteridinone A->B Hydrolysis (H₂O) C Nucleophilic Substitution Product A->C Nucleophile (Nu⁻) D Photodegradation Products A->D UV-A Light

Caption: Key degradation pathways for this compound.

Diagram 2: Experimental Workflow for Minimizing Degradation

Workflow to Minimize Degradation cluster_storage Storage cluster_handling Handling & Dissolution cluster_reaction Reaction cluster_monitoring Monitoring S1 Store at -20°C S2 Airtight Container S3 Inert Atmosphere (Ar/N₂) S4 Protect from Light H1 Use Dry Glassware S4->H1 H2 Weigh Quickly H1->H2 H3 Use Anhydrous Solvents H2->H3 H4 Dissolve under Inert Gas H3->H4 R1 Inert Atmosphere H4->R1 R2 Protect from Light R1->R2 R3 Use Lowest Effective Temp. R2->R3 R4 Use Non-nucleophilic Buffers R3->R4 M1 TLC/HPLC Analysis R4->M1 M2 Identify Degradation Products M1->M2

Caption: Recommended workflow to minimize degradation during experiments.

References

How to increase the specificity of 2-amino-6-(bromomethyl)-4(3H)-pteridinone binding.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the binding specificity of 2-amino-6-(bromomethyl)-4(3H)-pteridinone and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at enhancing the binding specificity of this compound.

Problem 1: High Non-Specific Binding Observed in Assays

Question: My binding assay shows a high background signal, suggesting significant non-specific binding of my this compound derivative. How can I reduce this?

Answer: High non-specific binding is a common issue, particularly with reactive molecules like those containing a bromomethyl group. Here are several strategies to mitigate this problem:

  • Optimize Assay Conditions:

    • Blocking Agents: Use blocking agents such as Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on your assay surface (e.g., microplates, sensor chips).

    • Detergents: Include low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) in your buffers to disrupt non-specific hydrophobic interactions.

    • Ionic Strength: Adjusting the salt concentration of your buffers can minimize non-specific electrostatic interactions.

  • Compound-Specific Considerations:

    • Purity: Ensure the purity of your compound. Impurities can often be a source of non-specific binding.

    • Covalent Modification: The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) on proteins. If you are aiming for non-covalent interactions, consider synthesizing derivatives where the bromine has been replaced with a less reactive functional group.

  • Control Experiments:

    • Negative Controls: Always include negative controls, such as a structurally similar but inactive compound or the vehicle (e.g., DMSO) alone, to quantify the level of non-specific binding.

    • Competition Assays: Perform competition assays with an unlabeled, known binder to ensure that the observed binding is specific to the target site.

Problem 2: Low Binding Affinity or Potency of the Synthesized Derivative

Question: I have synthesized a derivative of this compound, but it shows weak binding to my target protein. How can I improve its affinity?

Answer: Low binding affinity can be addressed through systematic structure-activity relationship (SAR) studies. The pteridine scaffold is a versatile starting point for optimization.

  • Structural Modifications:

    • Substitution at the 6-position: The bromomethyl group is an excellent starting point for introducing a variety of substituents via nucleophilic substitution.[1][2] Consider introducing moieties that can form favorable interactions with the target protein's binding pocket, such as hydrogen bond donors/acceptors, aromatic rings for π-stacking, or hydrophobic groups.

    • Modifications at other positions: Explore substitutions at other positions of the pteridine ring, if synthetically feasible, to further probe the binding pocket.

  • Computational Modeling:

    • Molecular Docking: Use molecular docking simulations to predict the binding mode of your derivatives and identify key interactions. This can guide the design of new compounds with improved affinity.

    • In Silico Screening: Computationally screen virtual libraries of pteridinone derivatives to prioritize compounds for synthesis.

Quantitative Data for Pteridinone Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeIC50 (nM)Reference
Pteridine-7(8H)-one derivative (compound 24a)Bruton's Tyrosine Kinase (BTK)4.0J Med Chem. 2022;65(4):3392-3413
6-(2-hydroxy-2-aryl-ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-trionesDihydrofolate Reductase (DHFR)Varies (14.59–52.11 % inhibition)Biopolym. Cell. 2021;37(2):137-146
Pteridine derivativesXanthine Oxidase<100 to >100,000Biochem Pharmacol. 1986;35(21):3749-53

Experimental Protocols

This section provides a detailed, representative methodology for a key experiment to characterize the binding of a this compound derivative.

Competitive Inhibition Assay using Dihydrofolate Reductase (DHFR)

This protocol is based on the known activity of pteridine derivatives as DHFR inhibitors.

Objective: To determine the inhibitory potency (IC50) of a test compound derived from this compound against human Dihydrofolate Reductase (DHFR).

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • Test compound (dissolved in DMSO)

  • Methotrexate (positive control, dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution by diluting DHFR to the desired concentration in assay buffer.

    • Prepare a 2X substrate/cofactor solution containing DHF and NADPH in assay buffer.

    • Prepare serial dilutions of the test compound and methotrexate in DMSO, and then dilute further in assay buffer to a 10X concentration.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the 10X test compound or control solutions to the appropriate wells.

    • Add 40 µL of assay buffer to all wells.

    • Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure Absorbance:

    • Initiate the enzymatic reaction by adding 100 µL of the 2X substrate/cofactor solution to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q1: What are the likely protein targets for derivatives of this compound?

A1: Based on the pteridine scaffold, likely targets are enzymes involved in folate metabolism, such as Dihydrofolate Reductase (DHFR) and Sepiapterin Reductase (SPR).[2][3][4][5][6] The pteridine core is structurally similar to the pterin moiety of folic acid and biopterin. Additionally, pteridine derivatives have been shown to inhibit various kinases, such as Bruton's Tyrosine Kinase (BTK).[7]

Q2: How can I improve the selectivity of my compound for a specific target over others?

A2: Achieving selectivity is a key challenge in drug development. Strategies include:

  • Structure-Based Design: If the crystal structures of your target and off-target proteins are known, you can design modifications to your compound that exploit differences in their binding pockets.

  • Counter-Screening: Routinely screen your compounds against a panel of related off-target proteins to identify and minimize unwanted activities.

  • Kinetic Analysis: Characterize the binding kinetics (association and dissociation rates) of your compound with both the target and off-targets. A compound with a slower dissociation rate from the desired target may have a better therapeutic profile.

Q3: What signaling pathways are likely to be modulated by inhibitors derived from this compound?

A3: Inhibition of enzymes like DHFR and SPR can have significant effects on cellular signaling.

  • DHFR Inhibition: DHFR is crucial for nucleotide synthesis. Its inhibition can lead to cell cycle arrest and apoptosis, impacting pathways that control cell proliferation and survival.[7][8]

  • SPR Inhibition: SPR is involved in the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[9][10] Inhibition of SPR can therefore affect nitric oxide signaling and the production of neurotransmitters like dopamine and serotonin.[4][11]

Visualizations

Signaling Pathways

// Nodes DHFR [label="DHFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHF [label="Dihydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; THF [label="Tetrahydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleotide_Synthesis [label="Nucleotide\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Progression [label="Cell Cycle\nProgression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pteridinone_Inhibitor [label="Pteridinone\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DHF -> DHFR [arrowhead=none]; DHFR -> THF [label=" NADPH", fontsize=8]; THF -> Nucleotide_Synthesis; Nucleotide_Synthesis -> DNA_Replication; DNA_Replication -> Cell_Cycle_Progression; Pteridinone_Inhibitor -> DHFR [arrowhead=tee, label=" Inhibition"];

// Invisible nodes for layout {rank=same; DHF; Pteridinone_Inhibitor} } .dot Caption: DHFR Signaling Pathway Inhibition.

// Nodes SPR [label="Sepiapterin\nReductase (SPR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sepiapterin [label="Sepiapterin", fillcolor="#FBBC05", fontcolor="#202124"]; BH4 [label="Tetrahydrobiopterin\n(BH4)", fillcolor="#FBBC05", fontcolor="#202124"]; NOS [label="Nitric Oxide\nSynthase (NOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AAH [label="Aromatic Amino Acid\nHydroxylases", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Signaling [label="Nitric Oxide\nSignaling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neurotransmitter_Synthesis [label="Dopamine, Serotonin\nSynthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pteridinone_Inhibitor [label="Pteridinone\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sepiapterin -> SPR [arrowhead=none]; SPR -> BH4 [label=" NADPH", fontsize=8]; BH4 -> NOS; BH4 -> AAH; NOS -> NO_Signaling; AAH -> Neurotransmitter_Synthesis; Pteridinone_Inhibitor -> SPR [arrowhead=tee, label=" Inhibition"];

// Invisible nodes for layout {rank=same; Sepiapterin; Pteridinone_Inhibitor} } .dot Caption: SPR Signaling Pathway Inhibition.

Experimental Workflow

// Nodes Start [label="Start: 2-amino-6-(bromomethyl)\n-4(3H)-pteridinone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Derivative Synthesis\n(Nucleophilic Substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(HPLC, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding_Assay [label="In Vitro Binding Assay\n(e.g., DHFR Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Lead Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Binding_Assay; Binding_Assay -> Data_Analysis; Data_Analysis -> SAR; SAR -> Optimization [label="Iterative\nDesign"]; Optimization -> Synthesis; SAR -> End [label="Successful"]; } .dot Caption: Workflow for a Binding Specificity Study.

References

Challenges in working with 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Troubleshooting Guides

This section provides guidance on common experimental challenges encountered when working with this compound, focusing on solubility, stability, and reaction conditions.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)Soluble[1]Room TemperatureA stock solution can be prepared for use in aqueous buffers.
MethanolSoluble[1]Room TemperatureUseful for reactions and purification.
WaterSparingly SolubleRoom TemperatureThe compound is prone to hydrolysis in aqueous solutions.
Ethanol/Water MixturesSoluble upon heatingRefluxOften used for recrystallization to purify the final product.[2]

Table 2: Stability Profile of this compound

ConditionStabilityKey ConsiderationsMitigation Strategies
pH Stable in acidic to neutral pH (non-aqueous)The pteridine ring can be susceptible to cleavage in hot aqueous acid.[3]For reactions requiring basic conditions, use non-aqueous bases or perform the reaction at low temperatures to minimize degradation.
Unstable in aqueous basic conditionsThe bromomethyl group is highly susceptible to hydrolysis to the corresponding hydroxymethyl derivative.Use anhydrous solvents and reagents. Work under an inert atmosphere (e.g., nitrogen or argon). Quench reactions at low temperatures.[2]
Temperature Stable at recommended storage of 2-8°CElevated temperatures can accelerate degradation, especially in the presence of moisture.Store in a refrigerator. Avoid prolonged heating in protic solvents.
Light Pterin derivatives are known to be sensitive to light, particularly UV radiation.[4][5]Photodegradation can lead to the formation of oxidized byproducts.[5][6]Protect from light by using amber vials or wrapping containers in aluminum foil. Work in a fume hood with the sash down to minimize light exposure.

Frequently Asked Questions (FAQs)

This section addresses specific issues that users might encounter during their experiments.

1. My reaction is not proceeding to completion. What are the possible reasons?

  • Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system or gently warming the mixture. For many reactions, Dimethylformamide (DMF) is a suitable polar aprotic solvent that enhances nucleophilic displacement rates.[7]

  • Inactive Reagents: The bromomethyl group is the reactive site for nucleophilic substitution. Ensure your nucleophile is sufficiently reactive and that the this compound has not degraded.

  • Inappropriate Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[7]

2. I am observing multiple spots on my TLC plate. What are the likely side products?

  • Hydrolysis Product: The most common side product is the corresponding 6-(hydroxymethyl)pteridinone, formed by the hydrolysis of the bromomethyl group. This can be identified by comparing the TLC with a standard of the starting material or by LC-MS analysis.

  • Over-alkylation (for amine nucleophiles): Primary and secondary amines can undergo multiple alkylations, leading to secondary, tertiary, or even quaternary ammonium salts.[8] Using a large excess of the amine nucleophile can help to favor mono-alkylation.

  • Elimination Products: Although less common for primary halides, elimination reactions to form a methylidene-pteridinone derivative can occur, especially with sterically hindered or strong, non-nucleophilic bases.

3. How can I purify my final product effectively?

  • Recrystallization: This is a common method for purifying solid products. A mixture of ethanol and water is often effective for pteridine derivatives.[2]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A gradient elution system, for example, with dichloromethane and methanol, is often effective.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.

4. What are the optimal storage conditions for this compound?

The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to prevent degradation.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, 1.5-2 equivalents)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates, developing chamber, and appropriate eluent system (e.g., Dichloromethane:Methanol 9:1)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine nucleophile (2-3 equivalents). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5-2 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-(aminomethyl)-substituted pteridinone derivative.

Visualizations

Troubleshooting Workflow for a Nucleophilic Substitution Reaction

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during a nucleophilic substitution reaction with this compound.

TroubleshootingWorkflow start Reaction Start check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No multiple_spots Multiple Spots on TLC check_completion->multiple_spots Yes, but multiple spots complete Reaction Complete check_completion->complete Yes, clean troubleshoot_incomplete Check: - Solubility of starting material - Purity/activity of reagents - Reaction temperature - Solvent choice (polar aprotic?) incomplete->troubleshoot_incomplete troubleshoot_spots Potential Issues: - Hydrolysis (check for -CH2OH product) - Over-alkylation (use excess amine) - Elimination (check reaction base/temp) multiple_spots->troubleshoot_spots workup Aqueous Workup complete->workup purification Purification (Column/Recrystallization) workup->purification end Pure Product purification->end

Caption: Troubleshooting Decision Tree.

Synthesis of a Methotrexate Precursor: An Experimental Workflow

This diagram outlines the key steps in the synthesis of a precursor to methotrexate, highlighting the role of this compound.

MethotrexateSynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Downstream Processing pteridinone 2-Amino-6-(bromomethyl) -4(3H)-pteridinone condensation Nucleophilic Substitution (Alkylation of Amine) pteridinone->condensation glutamate_deriv p-Methylaminobenzoyl -L-glutamate glutamate_deriv->condensation workup Aqueous Workup & Extraction condensation->workup purification Purification (e.g., Recrystallization) workup->purification product Methotrexate Precursor purification->product

Caption: Methotrexate Precursor Synthesis.

References

Technical Support Center: Purification of 2-Amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-amino-6-(bromomethyl)-4(3H)-pteridinone. This key intermediate is often used in the synthesis of various biologically active molecules, and its purity is crucial for successful downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Purification Product Loss During Recrystallization: The compound may be partially soluble in the cold solvent, or too much solvent was used.- Test the solubility of the compound in various solvents to find an optimal one where it has high solubility in hot solvent and low solubility in cold solvent.- Use a minimal amount of hot solvent to dissolve the compound completely.- Cool the solution slowly and then chill on ice to maximize crystal formation.
Decomposition on Silica Gel: The bromomethyl group can be labile, especially on acidic silica gel.- Test the stability of your compound on a small amount of silica gel before performing column chromatography.- Use deactivated (neutral) silica gel or an alternative stationary phase like alumina.- Run the column quickly to minimize contact time.
Incomplete Elution from Column: The compound is highly polar and may adhere strongly to the silica gel.- Increase the polarity of the eluent system. A gradient elution from a less polar to a more polar solvent system can be effective.- Consider adding a small percentage of a more polar solvent like methanol or a modifier like ammonium hydroxide to the eluent.
Presence of Impurities in Final Product Incomplete Bromination: The starting material, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, is a common impurity.- Optimize the bromination reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure complete conversion.[1]- Use a purification method that effectively separates compounds with different polarities, such as column chromatography.
Hydrolysis of the Bromomethyl Group: The bromomethyl group can hydrolyze back to the hydroxymethyl group if exposed to moisture, especially under non-anhydrous conditions.[1]- Ensure all solvents and reagents are anhydrous during synthesis and purification.[1]- Work up the reaction and perform purification steps promptly.
Formation of Side Products: Other reactive sites on the pteridinone ring might react, leading to side products.- Carefully control the reaction temperature, as higher temperatures can promote side reactions.[1]- Use a purification technique with high resolving power, like HPLC, for very high purity requirements.
Streaking or Tailing of Spots on TLC Plate Compound is Too Polar for the Solvent System: The compound has strong interactions with the stationary phase.- Increase the polarity of the mobile phase. For example, use a higher percentage of methanol in a dichloromethane/methanol mixture.- Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, to improve the spot shape.
Sample is Too Concentrated: Overloading the TLC plate can lead to poor separation and streaking.- Dilute the sample before spotting it on the TLC plate.
Interaction with Acidic Silica: The basic nature of the amino group can lead to strong interactions with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the developing solvent.
Product Appears as an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystal lattice formation.- Attempt to purify the oil using column chromatography to remove impurities before attempting recrystallization again.
Inappropriate Solvent System for Recrystallization: The chosen solvent may not be suitable for inducing crystallization.- Experiment with different solvent systems, including single solvents and binary solvent mixtures (e.g., ethanol/water, DMF/water).[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

A1: It is typically a brown solid.[2] It has limited solubility in common organic solvents but is soluble in polar aprotic solvents like DMSO and DMF.

Q2: What are the main impurities I should look for during purification?

A2: The most common impurity is the starting material, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, resulting from incomplete bromination or hydrolysis. Other potential impurities can arise from side reactions during the synthesis.

Q3: Which purification method is generally better, recrystallization or column chromatography?

A3: Both methods can be effective. Recrystallization is simpler for large quantities if a suitable solvent is found and can yield high purity product.[1] Column chromatography may provide better recovery and separation from impurities with similar solubility but different polarities.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the spots of the crude mixture and the purified fractions to a reference standard, you can assess the purity.

Q5: Is this compound stable?

A5: The bromomethyl group can be susceptible to hydrolysis, especially in the presence of moisture. It is best to store the compound in a cool, dry place and handle it under anhydrous conditions when possible. Decomposition on acidic silica gel during chromatography has also been reported as a potential issue.

Data Presentation

Table 1: Optimization of Bromination Conditions for the Synthesis of this compound [1]

ParameterOptimal ValueYield (%)Purity (%)
Solvent Anhydrous DCM8598
Temperature 0–5°C9299
Reaction Time 4 hours8897

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may need to be optimized for your specific crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture or DMF/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • If using a solvent mixture like ethanol/water, dissolve the compound in the hot solvent in which it is more soluble (ethanol) and then add the other solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (consider using deactivated/neutral silica)

  • Eluent (e.g., a gradient of methanol in dichloromethane)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol. Adjust the ratio to achieve a good separation of the desired product from impurities (Rf of the product should be around 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or the eluent). Alternatively, for compounds with low solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-amino-6-(hydroxymethyl)- 4(3H)-pteridinone bromination Bromination (e.g., with PBr3) start->bromination crude Crude Product bromination->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization column_chromatography Column Chromatography (e.g., Silica Gel, DCM/MeOH) crude->column_chromatography pure_product Pure 2-amino-6-(bromomethyl) -4(3H)-pteridinone recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt check_purity Check Purity (TLC, etc.) start->check_purity pure Pure Product check_purity->pure Purity OK impure Impure Product check_purity->impure Purity Not OK identify_impurity Identify Impurity (e.g., Starting Material?) impure->identify_impurity modify_conditions Modify Purification Conditions (e.g., Different Solvent, Deactivated Silica) impure->modify_conditions optimize_reaction Optimize Synthesis identify_impurity->optimize_reaction Starting Material Present change_purification Change Purification Method (e.g., Recrystallization vs. Column) identify_impurity->change_purification Side Products Present optimize_reaction->start change_purification->start modify_conditions->start

Caption: Logical workflow for troubleshooting the purification process.

References

Overcoming solubility issues with 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-6-(bromomethyl)-4(3H)-pteridinone. This resource addresses common challenges, with a focus on overcoming solubility issues to ensure successful experimental outcomes.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

  • Question: I am having difficulty dissolving this compound. What are the recommended solvents?

    • Answer: this compound is known to have limited solubility in aqueous solutions due to the hydrophobic nature of the bromomethyl group.[1] The recommended starting solvents are polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is also reported to be soluble in methanol.[2] For complete dissolution in DMSO, a concentration of at least 4.55 mg/mL has been reported.[1] Recrystallization from ethanol or acetonitrile is possible, suggesting solubility in these solvents, likely at elevated temperatures.

  • Question: I've tried the recommended solvents, but the compound is still not fully dissolving or is precipitating out of solution. What can I do?

    • Answer: If you are still facing solubility challenges, consider the following troubleshooting steps:

      • Increase the temperature: Gently warming the solution can aid in dissolution. However, be cautious of potential degradation, especially in protic solvents. It is advisable to perform small-scale tests to determine the thermal stability of the compound in your chosen solvent.

      • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the rate of dissolution.

      • Use of Co-solvents: A mixture of solvents can improve solubility. For example, if your final application requires an aqueous buffer, you can prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous medium. Ensure the final concentration of DMSO is compatible with your experimental system.

      • pH Adjustment: For some pteridinone derivatives, adjusting the pH of the solution can influence solubility. However, the stability of the bromomethyl group should be considered, as it may be susceptible to hydrolysis under certain pH conditions.

  • Question: My compound has been in solution for a while and now appears to have precipitated. What could be the cause?

    • Answer: Precipitation upon standing can be due to several factors:

      • Supersaturation: The initial dissolution may have been achieved through heating, leading to a supersaturated solution that precipitates as it returns to room temperature. If this is the case, consider preparing a more dilute solution.

      • Solvent Evaporation: Over time, especially with volatile solvents, the concentration of the compound can increase, leading to precipitation. Ensure your storage containers are well-sealed.

      • Compound Instability: While specific stability data for this compound in various solvents is limited, bromomethyl groups can be reactive. Degradation to a less soluble product could result in precipitation. It is recommended to prepare fresh solutions for your experiments whenever possible.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended method for preparing a stock solution of this compound?

    • Answer: To prepare a stock solution, it is recommended to use a high-purity, anhydrous grade of a suitable organic solvent such as DMSO. Weigh the desired amount of the compound and add the solvent to achieve the target concentration. A vortex mixer or sonication can be used to aid dissolution. For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 2.56 mg of the compound (assuming a molecular weight of 256.06 g/mol ) in 1 mL of DMSO.

  • Question: How should I store solutions of this compound?

    • Answer: For short-term storage, solutions can typically be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the solution from light. Given the reactive nature of the bromomethyl group, it is best practice to use freshly prepared solutions for optimal results.

  • Question: Is the hydrobromide salt of this compound available and does it have different solubility properties?

  • Question: What are the primary applications of this compound?

    • Answer: This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules. The reactive bromomethyl group makes it a useful building block for alkylation reactions. It is notably used in the preparation of pteridine-based derivatives, including analogs of methotrexate, which are investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR).[2]

Data Presentation

Solubility of this compound

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 4.55Not SpecifiedA good starting solvent for stock solutions.
MethanolSolubleNot SpecifiedQuantitative data not available.
EthanolSoluble upon heatingNot SpecifiedUsed for recrystallization.
AcetonitrileSoluble upon heatingNot SpecifiedUsed for recrystallization.
WaterPoorly SolubleNot SpecifiedThe bromomethyl group increases hydrophobicity.[1]
Dimethylformamide (DMF)Likely SolubleNot SpecifiedOften a suitable alternative to DMSO for similar compounds.

Experimental Protocols

Protocol: Alkylation of a Thiol-Containing Peptide with this compound

This protocol provides a general method for the alkylation of a cysteine-containing peptide.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dissolve the cysteine-containing peptide in PBS to a final concentration of 1 mM.

  • In a microcentrifuge tube, add 1.2 equivalents of the this compound stock solution to the peptide solution. The final DMSO concentration should be kept below 5% (v/v) to maintain peptide solubility and biological compatibility if applicable.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Monitor the reaction progress by reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% TFA.

  • Upon completion, quench the reaction by adding an excess of a small molecule thiol, such as dithiothreitol (DTT), or by acidifying the mixture with TFA.

  • Purify the resulting pteridinone-peptide conjugate using preparative RP-HPLC.

  • Confirm the identity of the product by mass spectrometry.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Compound does not dissolve solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->solvent heat_sonicate Apply gentle heat or sonication solvent->heat_sonicate Yes check_purity Verify compound purity and identity solvent->check_purity No co_solvent Consider using a co-solvent system heat_sonicate->co_solvent Still not dissolved dissolved Compound Dissolved heat_sonicate->dissolved co_solvent->dissolved consult Consult further technical support co_solvent->consult Still not dissolved check_purity->consult

Caption: A flowchart for troubleshooting solubility issues.

ExperimentalWorkflow Alkylation Experimental Workflow prep_reagents 1. Prepare Reagents: - 10 mM Pteridinone in DMSO - 1 mM Peptide in PBS mix 2. Mix Reagents: 1.2 eq. Pteridinone to Peptide prep_reagents->mix incubate 3. Incubate: Room Temperature, 2 hours mix->incubate monitor 4. Monitor Reaction: RP-HPLC incubate->monitor monitor->incubate Incomplete purify 5. Purify Product: Preparative RP-HPLC monitor->purify Reaction Complete confirm 6. Confirm Identity: Mass Spectrometry purify->confirm

Caption: Workflow for a typical alkylation experiment.

References

Interpreting unexpected results in experiments with 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 2-amino-6-(bromomethyl)-4(3H)-pteridinone.

Frequently Asked Questions (FAQs)

General Properties and Handling

  • Q1: What are the general properties and appearance of this compound?

    • This compound is typically a light brown solid.[1] It is a brominated pteridinone derivative with a molecular formula of C₇H₆BrN₅O and a molecular weight of approximately 256.06 g/mol .[2][3] The bromomethyl group at the 6-position makes it a highly reactive intermediate for alkylation and nucleophilic substitution reactions.[1]

  • Q2: What are the recommended storage conditions for this compound?

    • To ensure stability and prevent degradation, the compound should be stored in a tightly closed container in a cool, dry place. Avoid prolonged exposure to light and moisture, as the pteridine ring can be sensitive to degradation, and the bromomethyl group is susceptible to hydrolysis.[4][5]

  • Q3: In which solvents is this compound soluble?

    • The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1] For reactions, anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to minimize hydrolysis of the reactive bromomethyl group.[6]

Synthesis and Purification

  • Q4: I am synthesizing this compound from its hydroxymethyl precursor, but the yield is low. What could be the cause?

    • Low yields during the bromination of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone can result from several factors. Key parameters to control are temperature and moisture. The reaction should be conducted under anhydrous conditions, as the brominating agent (e.g., phosphorus tribromide) reacts with water. Performing the reaction at low temperatures (0–5°C) can help control exothermicity and reduce the formation of side products.[6]

  • Q5: What are common impurities seen during the synthesis, and how can they be removed?

    • A common impurity is the unreacted hydroxymethyl precursor. Side reactions can also lead to the formation of hydrobrominated or dimerized products. Purification can typically be achieved via recrystallization from an ethanol-water mixture to achieve high purity (>99%).[6]

Reactions and Derivatization

  • Q6: I am seeing low yields in my nucleophilic substitution reaction with an amine/thiol. How can I improve this?

    • Several factors can affect the yield of Sₙ2 reactions with the bromomethyl group. Ensure your nucleophile is sufficiently reactive and that the solvent is appropriate (e.g., DMF, DMSO).[1][6] The reaction may require heating (e.g., 60–80°C for amine substitution) to proceed at a reasonable rate.[1] Additionally, the presence of a non-nucleophilic base (like K₂CO₃ for thiol substitutions) can be crucial to neutralize the HBr generated and activate the nucleophile.[1]

  • Q7: My reaction is producing multiple products. What is the likely cause?

    • The high reactivity of the bromomethyl group can lead to non-specific alkylation if other nucleophilic sites are present on your substrate. The pteridine ring itself contains several nitrogen atoms that could potentially react, although the bromomethyl group at the 6-position is the primary site for Sₙ2 reactions.[1] Consider using protecting groups on your substrate to block other reactive sites. Also, ensure the reaction conditions are optimized to favor the desired substitution.

Biological Assays and Data Interpretation

  • Q8: I am using a pteridinone derivative in a fluorescence-based assay and observing a weaker signal than expected. What could be happening?

    • Pteridine derivatives are known to be fluorescent; however, their fluorescence can be significantly quenched.[7] This quenching can occur through interaction with other molecules in the assay medium, such as purine nucleotides (dGMP, dAMP).[8][9] The quenching effect can be static (due to ground-state complex formation) or dynamic (collisional).[9] The polarity of the solvent can also drastically affect fluorescence intensity.[10]

  • Q9: My compound is showing lower than expected biological activity in a cellular assay. What are the potential reasons?

    • Beyond compound-specific reasons like poor cell permeability or rapid metabolism, consider the stability of the compound in your assay medium. The pteridine ring can be susceptible to degradation under certain acidic or alkaline pH conditions.[4] The reactive bromomethyl group may also react with components of the cell culture medium, reducing the effective concentration of the active compound.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution Reaction

This workflow helps diagnose and resolve issues with low yields when using this compound as an alkylating agent.

G start Start: Low Reaction Yield check_reagents Verify Reagent Quality - Pteridinone fresh? - Nucleophile pure? - Solvent anhydrous? start->check_reagents check_conditions Review Reaction Conditions - Temperature optimal? - Reaction time sufficient? - Stoichiometry correct? check_reagents->check_conditions Reagents OK end_fail Consult Literature for Alternative Procedures check_reagents->end_fail Reagents Degraded check_base Is a Base Required? (e.g., for thiols, some amines) check_conditions->check_base add_base Add non-nucleophilic base (e.g., K2CO3, DIPEA) check_base->add_base Yes no_base Base not required or already present check_base->no_base No analyze_products Analyze Crude Product (TLC, LC-MS, NMR) add_base->analyze_products no_base->analyze_products side_products Side Products Observed? analyze_products->side_products Yes no_side_products Mainly Starting Material? analyze_products->no_side_products No protecting_groups Consider Protecting Groups on Substrate side_products->protecting_groups optimize_temp Optimize Temperature/Time - Increase temperature gradually - Extend reaction time no_side_products->optimize_temp end_success Success: Yield Improved optimize_temp->end_success Improvement optimize_temp->end_fail No Improvement protecting_groups->optimize_temp protecting_groups->end_fail Not Feasible

Caption: Troubleshooting workflow for low yield in substitution reactions.

Interpreting Fluorescence Quenching

Pteridinones are fluorophores, but their signal can be unexpectedly quenched. This is a common source of confusing results in fluorescence-based assays.

G cluster_0 Scenario 1: No Quencher cluster_1 Scenario 2: With Quencher Pteridinone_excited Pteridinone* Pteridinone_ground Pteridinone Pteridinone_excited->Pteridinone_ground Emission Photon_out Fluorescence Pteridinone_excited->Photon_out Pteridinone_ground->Pteridinone_excited Absorption Photon_in Light (Excitation) Photon_in->Pteridinone_ground Pteridinone_excited_q Pteridinone* Quencher Quencher (e.g., Purine) Pteridinone_excited_q->Quencher Energy Transfer (Quenching) No_Photon_out Reduced/No Fluorescence Pteridinone_excited_q->No_Photon_out Pteridinone_ground_q Pteridinone Pteridinone_ground_q->Pteridinone_excited_q Absorption Quencher->Pteridinone_ground_q Photon_in_q Light (Excitation) Photon_in_q->Pteridinone_ground_q

Caption: Diagram illustrating fluorescence quenching of a pteridinone derivative.

Quantitative Data Summary

Table 1: Optimized Conditions for Bromination Synthesis Summary of reaction parameters for synthesizing this compound from its hydroxymethyl precursor.[6]

ParameterOptimal ValueYield (%)Purity (%)
SolventAnhydrous DCM8598
Temperature0–5°C9299
Reaction Time4 hours8897

Table 2: Representative Conditions for Nucleophilic Substitution Reactions General conditions for derivatization at the 6-position.[1]

Reaction TypeReagents/ConditionsProductsYield (%)
Amine SubstitutionPrimary/secondary amines, DMF, 60–80°C6-(Aminomethyl)pteridinone derivatives65–85
Thiol SubstitutionThiols, K₂CO₃, ethanol, reflux6-(Thiomethyl)pteridinone derivatives70–78

Table 3: Fluorescence Properties of Selected Pteridine Analogs Illustrates the range of fluorescence properties within the pteridine class.[8]

PropertyRange Observed
Quantum Yield< 0.03 to 0.88
Max Excitation (nm)334 to 358
Max Emission (nm)400 to 444
Mean Lifetime (ns)0.87 to 6.54

Experimental Protocols

Protocol 1: Synthesis of this compound [6]

  • Preparation : Suspend the precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone, in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling : Cool the suspension to 0°C in an ice bath.

  • Reagent Addition : Slowly add phosphorus tribromide (PBr₃) (1.0 molar equivalent) to the cooled suspension dropwise over 15-20 minutes. Maintain the temperature between 0–5°C during addition.

  • Reaction : Allow the reaction mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing crushed ice and water.

  • Extraction : The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification : Wash the collected solid with cold water and then a small amount of cold ethanol. For higher purity, recrystallize the crude product from an ethanol-water mixture.

  • Drying : Dry the final product under vacuum to yield a light brown solid.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol [1]

  • Preparation : Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition : Add the desired thiol nucleophile (1.1 eq.) and potassium carbonate (K₂CO₃) (1.5 eq.) to the solution.

  • Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification : Re-dissolve the residue in a suitable solvent and purify using column chromatography or recrystallization to isolate the desired 6-(thiomethyl)pteridinone derivative.

References

Validation & Comparative

A Comparative Analysis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone and Other Pteridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pteridine scaffold is a versatile heterocyclic system that forms the core of numerous biologically active molecules, both natural and synthetic. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of 2-amino-6-(bromomethyl)-4(3H)-pteridinone and other notable pteridine derivatives, supported by available experimental data to aid in drug discovery and development efforts.

Overview of this compound

Reported Biological Activities:

  • Antibacterial Activity: Pirazmonam is suggested to exhibit antibiotic effects, particularly against Gram-negative bacteria. Its purported mechanism involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1]

  • Antitumor Potential: The compound is also being investigated for its potential as an antitumor agent. The proposed mechanism for this activity is the inhibition of thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[1]

The bromomethyl group at the 6-position makes this molecule a reactive intermediate, suitable for the synthesis of a variety of other derivatives.[1]

Comparative Analysis with Other Pteridine Derivatives

To provide a context for the potential efficacy of this compound, this section presents a comparison with other well-characterized pteridine derivatives, categorized by their primary mechanism of action.

Pteridine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism and a well-established target for anticancer and antimicrobial drugs. Several pteridine derivatives are potent DHFR inhibitors.

Table 1: Comparison of DHFR Inhibitory Activity of Selected Pteridine Derivatives

CompoundTarget Organism/Cell LineIC50Reference
MethotrexateHuman (Daoy cells)9.5 x 10⁻² µM[2]
MethotrexateHuman (Saos-2 cells)3.5 x 10⁻² µM[2]
TrimetrexateHuman DHFR4.74 nM[3]
TrimetrexateToxoplasma gondii DHFR1.35 nM[3]
PiritreximPneumocystis carinii DHFR0.038 µM[3]
PiritreximToxoplasma gondii DHFR0.011 µM[3]

IC50: Half maximal inhibitory concentration.

Pteridine Derivatives as Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and is a key target in cancer therapy.

Table 2: Comparison of EGFR Kinase Inhibitory Activity of Selected Pteridine Derivatives

CompoundTargetIC50Reference
GefitinibEGFR33 nM[4]
GefitinibEGF-stimulated tumor cell growth54 nM[4]
Compound 5aEGFR87 nM[5]
Compound 5eEGFR98 nM[5]
Compound 7eEGFR92 nM[5]

IC50: Half maximal inhibitory concentration.

Pteridine Derivatives with Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Pteridine derivatives have shown promise in this area.

Table 3: Comparison of Antibacterial Activity of Selected Pteridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrazolopteridine 6aStaphylococcus aureus25[6]
Pyrazolopteridine 6aBacillus cereus12.5[6]
Pyrazolopteridine 7gStaphylococcus aureus8.25[6]
Pyrazolopteridine 8bBacillus cereus8.25[6]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol is based on the ability of DHFR to catalyze the oxidation of NADPH to NADP+, which results in a decreased absorbance at 340 nm.

Materials:

  • DHFR Assay Buffer

  • DHFR Substrate (Dihydrofolic acid)

  • NADPH

  • Purified DHFR enzyme or cell/tissue lysate

  • Test compounds (e.g., this compound, Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR assay buffer, DHFR substrate, and NADPH as per the manufacturer's instructions. Prepare serial dilutions of the test compounds and the positive control (e.g., Methotrexate).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Test compound at various concentrations

    • DHFR enzyme solution

  • Initiation of Reaction: Add NADPH to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes at a constant temperature.

  • Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • EGFR Kinase Assay Buffer

  • Recombinant EGFR enzyme

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Reagent

  • Test compounds (e.g., Gefitinib)

  • 96-well solid white microplate

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • EGFR Kinase Assay Buffer

    • Test compound at various concentrations

    • Recombinant EGFR enzyme

  • Initiation of Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for pteridine-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified EGFR signaling cascade.

DHFR Inhibition and its Downstream Effects

This diagram shows how the inhibition of DHFR by pteridine derivatives like methotrexate impacts nucleotide synthesis and cell proliferation.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide_Synthesis Purine and Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF Pteridine_Inhibitor Pteridine Inhibitor (e.g., Methotrexate) Pteridine_Inhibitor->DHFR Inhibits DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

Caption: Mechanism of DHFR inhibition.

General Workflow for In Vitro Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target enzyme.

Experimental_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Reaction_Setup Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Measurement Measure Signal (Absorbance/Luminescence) Incubation->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis

Caption: In vitro enzyme inhibition workflow.

Conclusion

Pteridine derivatives represent a rich source of pharmacologically active compounds with diverse therapeutic potential. While this compound shows promise as an antibacterial and antitumor agent, the lack of publicly available quantitative data necessitates further investigation to fully characterize its potency and spectrum of activity. The comparative data presented for other pteridine derivatives, such as the potent DHFR inhibitor methotrexate and the EGFR inhibitor gefitinib, highlight the high degree of efficacy that can be achieved with this scaffold. The provided experimental protocols and workflow diagrams serve as a guide for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this important class of compounds. Future studies should focus on obtaining quantitative biological data for this compound to enable a more direct and comprehensive comparison with existing and emerging pteridine-based therapeutics.

References

Navigating Enzyme Inhibition: A Comparative Guide to Alternatives for 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to modulate the activity of key metabolic enzymes, the pteridine scaffold, exemplified by compounds like 2-amino-6-(bromomethyl)-4(3H)-pteridinone, has been a cornerstone of inhibitor design. However, the quest for improved specificity, potency, and pharmacokinetic properties necessitates a thorough understanding of alternative chemical moieties. This guide provides a comparative analysis of alternative compounds targeting two key enzymes influenced by pterin-based molecules: Dihydropteroate Synthase (DHPS) and Sepiapterin Reductase (SPR).

Dihydropteroate Synthase (DHPS): Beyond the Pterin Core

DHPS is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it an attractive target for antimicrobial agents. While pterin-based inhibitors have been explored, the sulfonamide class of drugs represents a clinically successful and structurally distinct alternative.

Comparative Inhibitory Activity of DHPS Inhibitors

The following table summarizes the inhibitory potency of various compounds against DHPS. It is important to note that IC50 and Kᵢ values can vary based on the specific assay conditions and the organism from which the enzyme is derived.

Compound ClassCompound NameTarget Organism/EnzymeInhibition MetricValue (µM)
Sulfonamide SulfadiazinePneumocystis carinii DHPSIC500.19[1]
SulfamethoxazoleToxoplasma gondii DHPSKᵢ57.3[2]
Sulfone DapsoneMycobacterium leprae DHPSIC500.06[3]
Other para-Aminosalicylic Acid (PAS)Mycobacterium tuberculosis DHPSSubstrate-

Note: Para-aminosalicylic acid (PAS) is included for comparative purposes as it interacts with DHPS, but it acts as a substrate rather than a direct inhibitor, leading to the production of a downstream inhibitory metabolite.

Experimental Protocol: DHPS Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against DHPS.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against DHPS.

Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, consuming NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, pABA, DHPP, NADPH, and an excess of DHFR.

  • Add varying concentrations of the test compound to the wells of the microplate. Include a control with no inhibitor.

  • Initiate the reaction by adding a fixed amount of DHPS enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Folate Biosynthesis Pathway

The following diagram illustrates the microbial folate biosynthesis pathway, highlighting the position of DHPS.

Folate_Biosynthesis cluster_DHPS DHPS Catalyzed Reaction GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Dihydroneopterin->DHPP Dihydropteroate Dihydropteroate DHPP->Dihydropteroate pABA p-Aminobenzoic acid pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfers DHPS Dihydropteroate Synthase (DHPS)

Caption: Microbial folate biosynthesis pathway highlighting the role of DHPS.

Sepiapterin Reductase (SPR): An Alternative Target

Sepiapterin Reductase (SPR) is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Inhibition of SPR presents a therapeutic strategy for conditions associated with BH4 overproduction.

Comparative Inhibitory Activity of SPR Inhibitors

The following table presents the inhibitory potency of various compounds against SPR.

Compound ClassCompound NameTarget Organism/EnzymeInhibition MetricValue (µM)
Indoleamine Derivative N-acetylserotoninBovine adrenal medullary SPRKᵢ0.12
Sulfonamide SulfasalazineHuman recombinant SPRIC500.023[4]
SulfathiazoleHuman recombinant SPRIC500.062[2]
SulfapyridineHuman recombinant SPRIC500.141[2]
SulfamethoxazoleHuman recombinant SPRIC500.180[2]
Experimental Protocol: Sepiapterin Reductase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for assessing the inhibitory activity of compounds against SPR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against SPR.

Principle: SPR catalyzes the NADPH-dependent reduction of sepiapterin. The enzymatic activity is monitored by measuring the decrease in NADPH concentration, which corresponds to a decrease in absorbance at 340 nm.

Materials:

  • Recombinant SPR enzyme

  • Sepiapterin

  • NADPH

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer and NADPH.

  • Add varying concentrations of the test compound to the wells of the microplate. Include a control with no inhibitor.

  • Add a fixed amount of SPR enzyme to each well and pre-incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a fixed concentration of sepiapterin to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tetrahydrobiopterin (BH4) Biosynthesis Pathway

The following diagram illustrates the de novo and salvage pathways for BH4 biosynthesis, indicating the central role of SPR.

BH4_Biosynthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GTP GTP Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin Dihydroneopterin_triphosphate->Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin synthase Tetrahydrobiopterin Tetrahydrobiopterin (BH4) Pyruvoyltetrahydropterin->Tetrahydrobiopterin Sepiapterin Reductase (SPR) Sepiapterin Sepiapterin Dihydrobiopterin 7,8-Dihydrobiopterin (BH2) Sepiapterin->Dihydrobiopterin Sepiapterin Reductase (SPR) Dihydrobiopterin->Tetrahydrobiopterin Dihydrofolate reductase (DHFR) Cofactor Cofactor for: - Aromatic amino acid hydroxylases - Nitric oxide synthases Tetrahydrobiopterin->Cofactor SPR Sepiapterin Reductase (SPR)

Caption: De novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis.

References

Validation of 2-amino-6-(bromomethyl)-4(3H)-pteridinone as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-amino-6-(bromomethyl)-4(3H)-pteridinone is limited in publicly available literature. This guide provides a comparative validation based on its structural similarity to well-characterized pteridine derivatives, particularly folate analogs that act as inhibitors of key enzymes in the folate biosynthesis pathway.

Introduction

This compound belongs to the pteridine class of heterocyclic compounds. Its core structure, a pterin, is the same as that found in folic acid and its derivatives, which are essential cofactors in the synthesis of nucleotides and amino acids. The presence of a reactive bromomethyl group at the 6-position suggests its potential as a covalent or potent non-covalent inhibitor of enzymes that recognize the pterin scaffold. This guide evaluates its potential as a research tool by comparing it with established alternatives, primarily other folate analogs.

Mechanism of Action: A Folate Analog Perspective

Based on its structural similarity to folic acid and known pteridine-based inhibitors, this compound is hypothesized to function as a competitive inhibitor of enzymes within the folate metabolic pathway. The two primary targets for such analogs are Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR).[1][2][3][4]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial in bacteria for the synthesis of folic acid.[2] Pterin-based inhibitors can compete with the natural substrate, 7,8-dihydropterin pyrophosphate, thereby blocking folate production and exhibiting antibacterial effects.[1][2][3]

  • Dihydrofolate Reductase (DHFR): This enzyme is essential in both prokaryotes and eukaryotes for the regeneration of tetrahydrofolate, a vital cofactor for the synthesis of thymidylate and purines.[4][5] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, a mechanism exploited by anticancer drugs like methotrexate.[1][6]

The bromomethyl group could potentially form a covalent bond with a nucleophilic residue in the active site of the target enzyme, leading to irreversible inhibition.

Comparative Analysis with Alternative Research Tools

The primary alternatives to this compound as a research tool are well-established antifolate agents. A comparison with Methotrexate (MTX) and Aminopterin is presented below. A closely related compound, 2,4-diamino-6-bromomethylpteridine, is a known key intermediate in the synthesis of Methotrexate.[7]

FeatureThis compound (Hypothesized)Methotrexate (MTX)Aminopterin
Core Structure 2-amino-4-oxo-pteridine2,4-diamino-pteridine2,4-diamino-pteridine
Target Enzyme Likely DHFR or DHPSDihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)
Mechanism Competitive, potentially irreversible (covalent)Competitive, reversibleCompetitive, reversible
Primary Application Research tool for studying folate metabolism, potential antibacterial/anticancer agentAnticancer and immunosuppressive drugResearch tool, previously used as an anticancer drug
Selectivity UnknownHigher for mammalian DHFRHigher for mammalian DHFR
Cell Permeability Unknown, likely requires active transportUtilizes folate transportersUtilizes folate transporters

Quantitative Data: DHFR Inhibition by Pteridine Derivatives

While specific IC50 values for this compound are not available, the following table presents data for related pteridine-based DHFR inhibitors to provide a comparative context.

CompoundTargetIC50 (µM)Reference
MethotrexateHuman DHFR0.003 - 0.01--INVALID-LINK--
AminopterinL1210 cell DHFRPotent inhibitor--INVALID-LINK--
10-methyl-10-deaza-aminopterinL1210 cell DHFRPotent inhibitor--INVALID-LINK--
PemetrexedMultiple folate-dependent enzymesPotent inhibitor--INVALID-LINK--
RaltitrexedThymidylate SynthasePotent inhibitor--INVALID-LINK--

Experimental Protocols

Validation of DHFR Inhibition by a Novel Pteridine Analog

This protocol provides a general framework for assessing the inhibitory potential of a compound like this compound against DHFR.

1. Materials:

  • Recombinant human DHFR
  • Dihydrofolate (DHF)
  • NADPH
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 75 mM β-mercaptoethanol)
  • Test compound (this compound)
  • Control inhibitor (Methotrexate)
  • 96-well UV-transparent microplate
  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • In a 96-well plate, add the reaction buffer.
  • Add varying concentrations of the test compound or control inhibitor to the wells.
  • Add a fixed concentration of recombinant DHFR to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding a mixture of DHF and NADPH.
  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease corresponds to the rate of NADPH oxidation, which is proportional to DHFR activity.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Folate_Biosynthesis_Pathway cluster_bacteria Bacterial Folate Synthesis cluster_mammals Mammalian Folate Metabolism GTP GTP DHPP 7,8-Dihydropterin Pyrophosphate GTP->DHPP DHP Dihydropteroate DHPP->DHP DHPS DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DHFR THF->DHF TS dNTPs dNTPs THF->dNTPs Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHPS Dihydropteroate Synthase PABA p-Aminobenzoic Acid (PABA) PABA->DHP DHFR Dihydrofolate Reductase TS Thymidylate Synthase Inhibitor 2-amino-6-(bromomethyl) -4(3H)-pteridinone Inhibitor->DHPS Inhibitor->DHFR

Caption: Folate biosynthesis pathway and potential inhibition sites.

Experimental_Workflow Compound_Prep Compound Preparation (Test & Control) Enzyme_Assay Enzyme Inhibition Assay (e.g., DHFR) Compound_Prep->Enzyme_Assay Data_Acquisition Data Acquisition (Spectrophotometry) Enzyme_Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Cell_Based_Assay Cell-Based Proliferation Assay IC50_Calc->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis

References

A Comparative Analysis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone and Known Enzyme Inhibitors in the Folate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-amino-6-(bromomethyl)-4(3H)-pteridinone and its relationship to known inhibitors of key enzymes in the folate biosynthesis pathway, namely 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and thymidylate synthase (TS). While direct quantitative inhibitory data for this compound is not extensively available in public literature, its crucial role as a synthetic precursor for potent antifolates like methotrexate positions it as a significant scaffold in the development of enzyme inhibitors. This guide will compare the efficacy of well-characterized inhibitors of HPPK and TS, for which this compound serves as a foundational chemical entity.

Data Presentation: Comparative Efficacy of Known Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of established inhibitors for HPPK and TS. This data provides a benchmark for the efficacy of compounds targeting these crucial enzymes in antimicrobial and anticancer research.

Table 1: Inhibitory Activity of Known HPPK Inhibitors

InhibitorTarget Organism/EnzymeIC50 / KdReference
8-mercaptoguanine (8-MG)Staphylococcus aureus HPPK (SaHPPK)~41 µM (IC50)[1][2]
8-mercaptoguanine (8-MG)Staphylococcus aureus HPPK (SaHPPK)~13 µM (Kd)[1][2]
Hydroxylethyl 8-MG derivative (Compound 21a)Staphylococcus aureus HPPK (SaHPPK)~12 µM (Kd)[1]
Bisubstrate Inhibitor (HP4A)Escherichia coli HPPKHigh Affinity (Kd not specified)[3][4]
Piperidine-containing bisubstrate inhibitorEscherichia coli HPPKPotent Inhibition (IC50 not specified)[3][4]

Table 2: Inhibitory Activity of Known Thymidylate Synthase (TS) Inhibitors against Cancer Cell Lines

InhibitorCell LineIC50Reference
Raltitrexed (RTX)A-375 (Melanoma)4.68 µM[5]
Raltitrexed (RTX)A549 (Lung Carcinoma)0.81 µM[5]
Raltitrexed (RTX)IMR-32 (Neuroblastoma, MYCN-amplified)5.7 ± 1.8 nM[6][7]
Raltitrexed (RTX)SK-N-BE(2) (Neuroblastoma, MYCN-amplified)6.1 ± 2.1 nM[6][7]
Pemetrexed (PTX)IMR-32 (Neuroblastoma, MYCN-amplified)88 ± 1.8 nM[6][7]
Pemetrexed (PTX)SK-N-BE(2) (Neuroblastoma, MYCN-amplified)120 ± 21 nM[6][7]
5-Fluorouracil (5-FU)Esophageal Squamous Cell Carcinoma (25 cell lines)1.00 to 39.81 µM[8]
5-Fluorouracil (5-FU)MDA-MB-231 (Breast Cancer)4.73 µM[9]
5-Fluorouracil (5-FU)MDA-MB-231/5-FUR (5-FU Resistant Breast Cancer)127.3 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are generalized protocols for HPPK and thymidylate synthase inhibition assays based on common practices in the field.

6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) Inhibition Assay

This assay measures the activity of HPPK by quantifying the amount of ATP remaining after the enzymatic reaction. A decrease in luminescence indicates HPPK activity, which can be inhibited by the test compound.

Materials:

  • Purified HPPK enzyme

  • 6-hydroxymethyl-7,8-dihydropterin (HMDP)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6)

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 96-well microplate

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare a reaction mixture containing assay buffer, HMDP, ATP, and MgCl2 at their optimal concentrations.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control (no inhibitor).

  • Initiate the reaction by adding the purified HPPK enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This assay continuously monitors the activity of TS by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).

Materials:

  • Purified TS enzyme

  • 2'-deoxyuridine-5'-monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2H4folate)

  • Assay buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2)[10]

  • Test compound dissolved in a suitable solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, dUMP, and CH2H4folate.

  • Add the test compound at the desired concentration. Include a control cuvette without the inhibitor.

  • Equilibrate the mixture to the assay temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified TS enzyme.

  • Immediately start monitoring the change in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.

  • To determine the IC50 value, repeat the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key metabolic pathways in which HPPK and TS are involved.

Folate_Biosynthesis_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I HMDP 6-Hydroxymethyl-7,8- dihydropterin (HMDP) Dihydroneopterin_triphosphate->HMDP Dihydroneopterin Aldolase DHPP Dihydropterin pyrophosphate (DHPP) HMDP->DHPP HPPK Inhibition Dihydropteroate Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate ATP ATP AMP_PPi AMP + PPi

Caption: The microbial folate biosynthesis pathway, highlighting the role of HPPK.

Thymidylate_Synthesis_Pathway cluster_TS Thymidylate Synthase Cycle dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) Inhibition CH2THF 5,10-Methylene- tetrahydrofolate (CH2THF) DHF Dihydrofolate (DHF) CH2THF->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) THF->CH2THF Serine Hydroxy- methyltransferase (SHMT) Serine Serine Glycine Glycine Serine->Glycine

Caption: The thymidylate synthesis cycle, indicating the central role of TS.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow Start Start: Compound Library (e.g., Pteridinone Derivatives) Assay In Vitro Enzyme Inhibition Assay (e.g., HPPK or TS) Start->Assay IC50 Determine IC50 Values Assay->IC50 Hit_ID Hit Identification (Potent Inhibitors) IC50->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (Cell culture & Animal models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

References

Unveiling the Cross-Reactivity Profile of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pteridinone scaffold is a well-established pharmacophore in kinase inhibitor discovery, with numerous derivatives showing potent and selective activity against a range of kinase targets. This guide provides a comparative analysis of the cross-reactivity of pteridinone-based inhibitors, with a focus on providing a framework for evaluating the selectivity of novel compounds such as 2-amino-6-(bromomethyl)-4(3H)-pteridinone. By understanding the known cross-reactivity of structurally related compounds, researchers can better anticipate potential off-target effects and design more selective therapeutic agents.

Comparative Analysis of Pteridinone-Based Kinase Inhibitors

To illustrate the potential cross-reactivity of this compound, this guide focuses on the well-characterized pteridinone derivatives, BI-D1870 and LJH685, both of which are potent inhibitors of the p90 ribosomal S6 kinase (RSK) family.

BI-D1870 is a potent, ATP-competitive, and cell-permeable pan-RSK inhibitor.[1][2] It inhibits RSK1, RSK2, RSK3, and RSK4 with IC50 values in the low nanomolar range.[1][2] However, it is known to exhibit cross-reactivity with other kinases at higher concentrations. For instance, BI-D1870 also inhibits Polo-like kinase 1 (PLK1) with an IC50 of 100 nM.[2] Its activity against other kinases like Aurora B, DYRK1a, CDK2-A, Lck, CK1, and GSK3β is reported to be 10- to 100-fold lower than its activity against RSK isoforms.[2]

LJH685 is another potent and selective ATP-competitive RSK inhibitor, with IC50 values of 6, 5, and 4 nM for RSK1, RSK2, and RSK3, respectively.[3][4] It is reported to be selective for RSK over a panel of 96 other kinases.[5]

The table below summarizes the inhibitory activity of these two reference compounds against their primary targets and known off-targets.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Known Off-Target(s)IC50 (nM) vs. Off-Target(s)
BI-D1870 RSK1, RSK2, RSK3, RSK431, 24, 18, 15PLK1, Aurora B, GSK3β100, >1000, >1000
LJH685 RSK1, RSK2, RSK36, 5, 4Selective over a panel of 96 kinases-

Note: IC50 values can vary depending on the assay conditions.

Potential Signaling Pathways and Cross-Reactivity

The known targets of pteridinone derivatives are key components of critical cellular signaling pathways. Understanding these pathways is essential for predicting the potential functional consequences of on-target and off-target inhibition.

Kinase_Signaling_Pathways cluster_Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_Cell_Cycle Cell Cycle Control Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->RSK p70S6K p70S6K mTOR->p70S6K PLK1 PLK1 Mitotic Progression Mitotic Progression PLK1->Mitotic Progression Cyclin/CDK Cyclin/CDK Cell Cycle Progression Cell Cycle Progression Cyclin/CDK->Cell Cycle Progression FLT3 FLT3 EGFR EGFR Pteridinone Derivatives Pteridinone Derivatives Pteridinone Derivatives->PI3K Other Pteridinones Pteridinone Derivatives->mTOR Other Pteridinones Pteridinone Derivatives->PLK1 BI-D1870 (off-target) Other Pteridinones Pteridinone Derivatives->RSK BI-D1870 LJH685 Pteridinone Derivatives->FLT3 Other Pteridinones Pteridinone Derivatives->EGFR Other Pteridinones

Caption: Potential signaling pathways modulated by pteridinone derivatives.

Experimental Protocols for Cross-Reactivity Profiling

To assess the cross-reactivity of this compound, a tiered approach involving biochemical and cellular assays is recommended.

Experimental_Workflow Compound_of_Interest 2-amino-6-(bromomethyl) -4(3H)-pteridinone Primary_Target_Assay Primary Target Assay (e.g., RSK2) Compound_of_Interest->Primary_Target_Assay Initial Potency Broad_Kinase_Screen Broad Kinase Panel Screen (e.g., 96-well format) Primary_Target_Assay->Broad_Kinase_Screen If Potent IC50_Determination IC50 Determination for Hits Broad_Kinase_Screen->IC50_Determination Identify Off-Targets Binding_Assay Orthogonal Binding Assay (e.g., LanthaScreen) IC50_Determination->Binding_Assay Confirm Direct Binding Cellular_Target_Engagement Cellular Target Engagement (CETSA) Binding_Assay->Cellular_Target_Engagement Validate in Cells Data_Analysis Data Analysis & Selectivity Profiling Cellular_Target_Engagement->Data_Analysis

Caption: Recommended workflow for cross-reactivity profiling.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinases of interest (primary target and potential off-targets)

  • Substrate for each kinase

  • This compound (test compound)

  • Control inhibitors (e.g., BI-D1870, LJH685)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In a multiwell plate, add the kinase, substrate, and ATP to the kinase reaction buffer.

    • Add the test compound or control inhibitor to the respective wells.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This competitive binding assay measures the affinity of the test compound for a kinase.

Materials:

  • LanthaScreen® Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Recombinant kinases of interest

  • Test compound and control inhibitors

  • Assay buffer

  • Fluorescence plate reader with time-resolved fluorescence resonance energy transfer (TR-FRET) capability

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • Prepare a mixture of the kinase and the Europium-labeled antibody.

  • Assay Reaction:

    • In a multiwell plate, add the test compound or control inhibitor.

    • Add the kinase/antibody mixture to each well.

    • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

    • Incubate at room temperature for the recommended time (typically 60 minutes).[7]

  • Data Acquisition:

    • Measure the TR-FRET signal using a fluorescence plate reader. The FRET signal is high when the tracer is bound to the kinase and decreases as the test compound displaces the tracer.

  • Data Analysis:

    • Calculate the percent displacement for each compound concentration and determine the IC50 or Kd value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell line expressing the target kinase(s)

  • Cell culture medium and reagents

  • Test compound and control inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound, control inhibitor, or vehicle (DMSO) for a specified time.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3-8 minutes).[8]

    • Cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration-dependent stabilization of the target protein.[8]

By employing this comprehensive approach, researchers can thoroughly characterize the cross-reactivity profile of this compound and other novel pteridinone derivatives, paving the way for the development of more selective and effective kinase inhibitors.

References

Benchmarking 2-amino-6-(bromomethyl)-4(3H)-pteridinone Against Standard Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-amino-6-(bromomethyl)-4(3H)-pteridinone's performance against standard therapeutic agents and protocols in key biological assays. The objective is to offer a clear, data-driven perspective on its potential as a bioactive compound. While direct experimental data for this compound is limited in publicly available literature, this guide establishes a framework for its evaluation based on its known roles as a synthetic precursor to antifolates and its classification as a pteridinone derivative with potential antimicrobial and anticancer properties.

Overview of this compound

This compound is a pteridine derivative recognized for its reactive bromomethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules, most notably the dihydrofolate reductase (DHFR) inhibitor, methotrexate.[1][2] Its pteridinone core is a scaffold found in numerous compounds with therapeutic potential. The compound, also known as Pirazmonam, is suggested to exhibit antibacterial activity, particularly against Gram-negative bacteria, by inhibiting cell wall synthesis.[1]

Comparative Data Analysis

To provide a benchmark for the potential efficacy of this compound, this section presents quantitative data for standard compounds in relevant assays. Note: At the time of this publication, specific IC50 and MIC values for this compound were not available in the reviewed literature. The tables below are structured for the inclusion of such data as it becomes available.

Dihydrofolate Reductase (DHFR) Inhibition

Pteridinone derivatives are known to target DHFR, a key enzyme in folate metabolism, making it a crucial target for cancer chemotherapy. Methotrexate is a potent DHFR inhibitor and serves as the gold standard for comparison.

Table 1: Comparison of DHFR Inhibition

CompoundTarget Organism/EnzymeIC50Reference CompoundReference IC50
This compoundHuman DHFRData not availableMethotrexate4.74 nM
Data for other pteridinone derivativesSpecifyInsert dataMethotrexateAs applicable
Cytotoxicity Against Cancer Cell Lines

The antifolate activity of pteridinone derivatives often translates to cytotoxicity against cancer cells. The following table compares the potential performance of the target compound with methotrexate against various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (nM)Reference CompoundReference IC50 (nM)
This compoundMCF-7 (Breast)Data not availableMethotrexate114.31 ± 5.34
This compoundSaos-2 (Osteosarcoma)Data not availableMethotrexate>1,000
This compoundDaoy (Medulloblastoma)Data not availableMethotrexate95
This compoundHCT-116 (Colon)Data not availableMethotrexate13.56 ± 3.76
This compoundAGS (Gastric)Data not availableMethotrexate6.05 ± 0.81
Antimicrobial Activity

The compound, also referred to as Pirazmonam, has been noted for its potential antibacterial properties.[1] This section benchmarks its expected activity against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
This compoundEscherichia coliData not availableCiprofloxacin≤1 (Susceptible)
This compoundStaphylococcus aureusData not availableCiprofloxacin≤1 (Susceptible)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is based on a colorimetric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Dihydrofolate Reductase (DHFR) enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (Substrate)

  • NADPH

  • Test compound (this compound)

  • Methotrexate (Positive Control)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, substrate, and NADPH in DHFR Assay Buffer as per the manufacturer's instructions. Prepare a dilution series of the test compound and methotrexate.

  • Assay Setup: To the wells of a 96-well plate, add the DHFR Assay Buffer, the test compound at various concentrations (or methotrexate as a positive control), and the DHFR enzyme. Include a control with no inhibitor.

  • Initiation of Reaction: Add NADPH to all wells, mix, and incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Add the DHFR substrate to all wells to start the reaction. Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of decrease in absorbance for each concentration of the inhibitor. The percent inhibition is determined relative to the uninhibited control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Test Compound, Methotrexate) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Test Compound / Methotrexate Plate->Add_Inhibitor Add_Enzyme Add DHFR Enzyme Add_Inhibitor->Add_Enzyme Add_NADPH Add NADPH & Incubate Add_Enzyme->Add_NADPH Add_Substrate Add Substrate to Start Reaction Add_NADPH->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DHFR Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cell viability by measuring the metabolic activity of the cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, Saos-2)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Test compound (this compound)

  • Methotrexate (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and methotrexate in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compounds Prepare Serial Dilutions of Test Compound & Methotrexate Seed_Cells->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Solution & Incubate Incubate->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound)

  • Ciprofloxacin (Positive Control)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to the final desired concentration.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and ciprofloxacin in CAMHB directly in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (no turbidity). Alternatively, the absorbance can be read using a plate reader.

  • Data Recording: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits growth.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Test Compound & Ciprofloxacin Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Visual_Inspection Visually Inspect for Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Pteridinone This compound Pteridinone->DHFR Inhibition Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

References

Reproducibility of Experiments Using 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone, a reactive pteridine derivative, against common alternatives in two key application areas: as a potential enzyme inhibitor and as an alkylating agent for biomolecules. By presenting detailed experimental protocols and performance data, this document aims to equip scientists with the necessary information to design robust and reproducible experiments.

I. Comparison with Methotrexate as a Dihydrofolate Reductase (DHFR) Inhibitor

Pteridine derivatives are well-known for their role as folate analogs and their potential to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[1] This makes them attractive candidates for anti-cancer and anti-bacterial drug development. Here, we compare the performance of this compound with the widely used DHFR inhibitor, Methotrexate.

Performance Data

The following table summarizes the inhibitory activity of various pteridine derivatives against DHFR, with Methotrexate as a reference compound. While specific data for this compound is not available in the cited literature, we have included a hypothetical value to illustrate a comparative framework. The bromomethyl group's reactivity could contribute to covalent inhibition, potentially leading to a low IC50 value.

CompoundDHFR Inhibitory Activity (% at 100 µM)IC50 (µM)Reference Compound
Methotrexate89.57%~0.01Yes
Pteridine Derivative 314.59–52.11%>10No
Pteridine Derivative 514.59–39.46%>10No
This compound Hypothetical: >90% (Covalent) <1 No

Note: The data for pteridine derivatives 3 and 5 are presented as a range from the cited study. The values for this compound are hypothetical and based on the potential for covalent inhibition due to the reactive bromomethyl group.

Experimental Protocol: In Vitro DHFR Inhibition Assay[2][3]

This protocol outlines the steps to determine the DHFR-inhibitory activity of test compounds.

Materials:

  • Dihydrofolate Reductase (DHFR) Assay Kit (e.g., Sigma-Aldrich, Catalog Number CS0340)

  • Test compounds (e.g., this compound, Methotrexate) dissolved in DMSO

  • Microcentrifuge tubes

  • Quartz cuvette

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a 1:10 dilution of the provided assay buffer.

  • In a microcentrifuge tube, add 966 µl of the diluted assay buffer.

  • Add 13 µl of the DHFR enzyme solution.

  • Add 10 µl of a 100 µM solution of the test compound in DMSO. For the blank, add 10 µl of DMSO.

  • Seal the tube, mix thoroughly by vortexing, and transfer the mixture to a quartz cuvette.

  • Place the cuvette in the spectrophotometer and immediately start monitoring the absorbance at 340 nm every 15 seconds for a total of 150 seconds.

  • Calculate the rate of reaction (ΔOD/min) for both the sample and the blank.

  • The percentage of DHFR inhibition is calculated using the following formula:

    % Inhibition = [ (ΔOD/min_blank - ΔOD/min_sample) / ΔOD/min_blank ] * 100

Workflow Diagram

DHFR_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Assay Buffer R1 Mix Buffer, DHFR, and Compound P1->R1 P2 Prepare Compound Solution P2->R1 M1 Spectrophotometer Reading at 340 nm R1->M1 A1 Calculate Inhibition % M1->A1

DHFR Inhibition Assay Workflow

II. Comparison with Iodoacetamide as a Cysteine Alkylating Agent

The bromomethyl group of this compound makes it a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biomolecules, such as the thiol group of cysteine.[2] This reactivity is comparable to other commonly used alkylating agents like iodoacetamide.

Performance Data

The following table compares the properties and potential performance of this compound and iodoacetamide as cysteine alkylating agents. The data for the pteridinone derivative is inferred from the known reactivity of bromomethyl compounds.

FeatureThis compoundIodoacetamide
Reactive Group Bromomethyl (-CH₂Br)Iodoacetyl (-COCH₂I)
Target Residues Primarily Cysteine; potential for off-target reactions with other nucleophiles (e.g., Histidine, Lysine)Primarily Cysteine; known off-target reactions with Methionine, Histidine, Lysine, and N-termini.[3][4]
Reaction pH Typically pH 7-9 for efficient reaction with thiols.[5]Typically pH 7.5-8.5 for selective cysteine alkylation.
Reaction Speed Expected to be rapid due to the good leaving group (Br⁻).Rapid reaction kinetics with cysteine thiols.[6]
Potential Side Reactions Potential for non-specific alkylation at high concentrations.Can lead to over-alkylation and modification of non-target residues.[7]
Detection The pteridinone core has inherent UV absorbance, which could be used for tracking.Requires labeling with a reporter group for easy detection.
Experimental Protocol: Alkylation of a Cysteine-Containing Peptide[10]

This protocol provides a general method for the alkylation of a cysteine-containing peptide, which can be adapted for both this compound and iodoacetamide.

Materials:

  • Cysteine-containing peptide

  • Alkylating agent (this compound or Iodoacetamide)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Quenching reagent (e.g., 2-Mercaptoethanol)

  • HPLC for analysis and purification

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer.

  • If the peptide has disulfide bonds, reduce them by adding a 10-fold molar excess of DTT and incubating for 1 hour at room temperature.

  • Prepare a stock solution of the alkylating agent in a suitable solvent (e.g., DMF or water).

  • Add a 5 to 10-fold molar excess of the alkylating agent to the reduced peptide solution.

  • Incubate the reaction mixture in the dark for 1-2 hours at room temperature.

  • Quench the reaction by adding an excess of a quenching reagent like 2-mercaptoethanol.

  • Analyze the reaction mixture by HPLC to confirm the modification and purify the alkylated peptide.

Workflow Diagram

Peptide_Alkylation_Workflow cluster_prep Peptide Preparation cluster_reaction Alkylation Reaction cluster_workup Reaction Workup & Analysis P1 Dissolve Peptide P2 Reduce Disulfides (if necessary) P1->P2 R1 Add Alkylating Agent P2->R1 R2 Incubate R1->R2 W1 Quench Reaction R2->W1 W2 HPLC Analysis/Purification W1->W2

Peptide Alkylation Workflow

III. Signaling Pathway Diagram: Hypothetical Inhibition of a Kinase Pathway

The reactivity of this compound towards cysteine residues suggests its potential as a covalent inhibitor of kinases, many of which have a cysteine residue in or near their active site. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds KinA Kinase A Rec->KinA Activates KinB Kinase B KinA->KinB Phosphorylates TF Transcription Factor KinB->TF Activates Gene Gene Expression TF->Gene Prolif Cell Proliferation Gene->Prolif Inhibitor 2-amino-6-(bromomethyl)- 4(3H)-pteridinone Inhibitor->KinB Covalently Inhibits (targets Cysteine)

Hypothetical Kinase Inhibition

This guide provides a framework for comparing this compound with other reagents and for designing reproducible experiments. Researchers should always perform appropriate controls and optimization experiments for their specific applications.

References

Comparative Analysis of Pteridinone Analogs as Kinase and Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of the inhibitory effects of various pteridinone analogs against key biological targets implicated in cancer and other diseases. The data presented herein is intended to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative inhibitory data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Inhibitory Effects of Pteridinone Analogs on Monocarboxylate Transporter 1 (MCT1)

Pteridinone analogs have been investigated as inhibitors of Monocarboxylate Transporter 1 (MCT1), a key protein in cellular metabolism, particularly in cancer cells that rely on lactate transport. The following table summarizes the inhibitory potency of selected pteridinone derivatives against MCT1.

Table 1: Inhibitory Activity of Pteridinone Analogs against MCT1

CompoundTargetAssay TypeIC50 / EC50 (nM)Cell LineReference
Pteridinone Analog 1MCT1Raji cell proliferation37Raji lymphoma[1]
Pteridinone Analog 2MCT1Raji cell proliferation150Raji lymphoma[1]
Thienopyrimidine dione analogMCT1Raji cell proliferation18Raji lymphoma[1]
Pyrrolopyridazinone analogMCT1Raji cell proliferation0.5Raji lymphoma[1]
Pteridinone Analog (unspecified)MCT1Lactate transport inhibition105MCF7[1]

Inhibitory Effects of Pteridinone Analogs on Polo-Like Kinase 1 (PLK1)

Polo-Like Kinase 1 (PLK1) is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Dihydropteridinone derivatives have shown potent inhibitory activity against PLK1.[2]

Table 2: Inhibitory Activity of Dihydropteridinone Analogs against PLKs

CompoundTargetIC50 (nM)Reference
BI 6727PLK10.87[2]
BI 6727PLK25[2]
BI 6727PLK356[2]

Inhibitory Effects of Pteridinone Analogs on Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies.[3] Pteridine-7(8H)-one derivatives have been developed as potent and selective BTK inhibitors.[4]

Table 3: Inhibitory Activity of Pteridine-7(8H)-one Analogs against BTK

CompoundTargetIC50 (nM)SelectivityReference
Compound 24aBTK4.0ITK >250-fold, EGFR >2500-fold (enzymatic)[4]
Pyridinone Derivative 10BTK7High selectivity in KINOMEscan[5]
1,3,5-Triazine Derivative 12BTK21Not specified[5]
Pyrimidinone Derivative 16BTK27Not specified[5]
GDC-0853BTK0.91High selectivity[5]

Experimental Protocols

MCT1 Inhibition Assay ([14C]-Lactate Uptake Assay)

This protocol is based on methodologies for assessing MCT1 inhibition in cell lines.[6]

  • Cell Culture: Rat brain endothelial cells (RBE4) or another suitable cell line expressing MCT1 are cultured to confluency in appropriate media.

  • Preparation of Assay Buffer: A suitable buffer (e.g., Krebs-Ringer-HEPES) is prepared.

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of the pteridinone analogs or vehicle control for a specified time.

  • Lactate Uptake: The assay is initiated by adding a solution containing [14C]-labeled L-lactate to the cells.

  • Termination of Uptake: After a defined incubation period, the lactate uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of [14C]-lactate taken up by the cells.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in inhibitor-treated cells to that in vehicle-treated cells. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

PLK1 and BTK Kinase Inhibition Assays (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the inhibitory activity of compounds against PLK1 and BTK using a luminescence-based ADP detection assay.[7][8][9][10]

  • Reagent Preparation:

    • Thaw active PLK1 or BTK enzyme, kinase assay buffer, substrate (e.g., PLKtide for PLK1, a suitable peptide for BTK), and ATP on ice.

    • Prepare the required dilutions of the pteridinone analogs in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted enzyme to each well.

    • Add the pteridinone analog solutions at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 15-60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for about 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

MCT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Transport Lactate_in Lactate MCT1->Lactate_in Metabolism Cellular Metabolism Lactate_in->Metabolism Wnt Wnt Signaling Wnt->MCT1 Regulates Expression Notch Notch Signaling Notch->MCT1 Regulates Expression Pteridinone Pteridinone Analog Pteridinone->MCT1

PLK1_Cell_Cycle_Pathway cluster_mitotic_events Mitotic Events G2_Phase G2 Phase PLK1 PLK1 G2_Phase->PLK1 Activation Mitosis Mitosis PLK1->Mitosis Promotes Entry Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle Cytokinesis Cytokinesis PLK1->Cytokinesis Pteridinone Pteridinone Analog Pteridinone->PLK1

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB) BTK->Downstream Cell_Response B-Cell Proliferation & Survival Downstream->Cell_Response Pteridinone Pteridinone Analog Pteridinone->BTK

Experimental Workflow

Kinase_Inhibition_Assay_Workflow start Start prep Prepare Reagents: Enzyme, Substrate, ATP, Inhibitor Dilutions start->prep reaction Set up Kinase Reaction: Enzyme + Inhibitor + (Substrate + ATP) prep->reaction incubation Incubate at Controlled Temperature reaction->incubation detection Add Detection Reagents (e.g., ADP-Glo™) incubation->detection read Measure Signal (Luminescence) detection->read analysis Data Analysis: Calculate % Inhibition Determine IC50 read->analysis end End analysis->end

References

Unveiling the Molecular Embrace: Pinpointing the Binding Site of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of a potential therapeutic agent is paramount. This guide provides a comparative analysis to confirm the binding site of 2-amino-6-(bromomethyl)-4(3H)-pteridinone, a pteridine derivative with significant potential as an enzyme inhibitor. Through an examination of experimental data and structural analogs, this document points towards dihydrofolate reductase (DHFR) as the primary molecular target and elucidates the specific binding interactions within the enzyme's active site.

The pteridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives recognized as potent inhibitors of various enzymes. The structural similarity of this compound to known antifolates, such as methotrexate, strongly suggests that its biological activity is mediated through the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids.[1][2][3][4][5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, a mechanism widely exploited in cancer chemotherapy and antimicrobial treatments.[1][2][3][4][5]

Comparative Analysis of Binding Interactions

Key Interactions with the DHFR Active Site:

Pteridine-based inhibitors typically bind to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

  • Pteridine Core: The 2-amino group and the N1 and N8 atoms of the pteridine ring are critical for forming hydrogen bonds with a conserved glutamic acid residue (Glu30 in human DHFR) and a threonine residue (Thr113 in human DHFR) in the active site.[6]

  • 4-Oxo Group: The 4-oxo group of the pteridinone ring is analogous to the 4-oxo group of folate and is expected to form hydrogen bonds with the backbone amide of an isoleucine residue (Ile7 in human DHFR).

  • 6-(Bromomethyl) Substituent: The bromomethyl group at the 6-position is a key feature of this molecule. Its reactive nature strongly suggests the potential for covalent inhibition. This electrophilic group can form a covalent bond with a nucleophilic residue in the vicinity of the binding pocket, such as a cysteine or a spatially proximate lysine. This covalent interaction would lead to irreversible inhibition of the enzyme, a characteristic of several potent enzyme inhibitors.

Supporting Experimental Data

Biochemical assays with related pteridinone derivatives consistently demonstrate potent inhibition of DHFR. The table below summarizes the inhibitory concentrations (IC50) of representative 2-amino-4-oxo-pteridine analogs against human DHFR.

CompoundHuman DHFR IC50 (nM)Reference
N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid19--INVALID-LINK--[7]
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid20--INVALID-LINK--[8]

Experimental Protocols

To definitively confirm the binding site of this compound, the following experimental protocols are recommended:

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9]

Procedure:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), NADPH, and purified DHFR enzyme.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the substrate, dihydrofolic acid.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the target protein.

Procedure:

  • Co-crystallize this compound with purified DHFR protein in the presence of the cofactor NADPH.

  • Expose the resulting crystals to a high-intensity X-ray beam.

  • Collect the diffraction data and process it to generate an electron density map.

  • Build and refine a molecular model of the protein-inhibitor complex to visualize the precise binding interactions at the atomic level.

Visualizing the Scientific Workflow

The logical workflow for confirming the binding site of this compound is depicted in the following diagram.

G Workflow for Binding Site Confirmation cluster_0 Hypothesis Generation cluster_1 Biochemical Validation cluster_2 Structural Confirmation A Structural Similarity to Known DHFR Inhibitors C Hypothesize DHFR as Target and Potential Covalent Binding A->C B Presence of Reactive Bromomethyl Group B->C D DHFR Inhibition Assay (IC50 Determination) C->D E Time-Dependency of Inhibition Assay (to test for covalent binding) C->E F Confirmation of DHFR Inhibition D->F E->F G X-ray Crystallography of Compound-DHFR Complex F->G H Mass Spectrometry of Compound-DHFR Adduct F->H I Definitive Binding Site and Covalent Adduct Identification G->I H->I

References

Safety Operating Guide

Safe Disposal of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 2-amino-6-(bromomethyl)-4(3H)-pteridinone (CAS RN: 89794-15-0), a substance to be handled with care due to its potential cytotoxic and hazardous properties. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of the compound, including weighing and dissolution, should be performed within a certified chemical fume hood to minimize inhalation exposure.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or other chemically resistant gloves. Double gloving is recommended.
Eye Protection Safety GogglesChemical splash goggles are required.
Body Protection Lab CoatA buttoned, full-length lab coat is mandatory.
Respiratory Protection RespiratorRecommended if there is a risk of aerosol generation outside a fume hood.

All used PPE should be considered contaminated and disposed of as cytotoxic waste[2].

Disposal Procedures

The disposal of this compound and any contaminated materials must follow strict protocols for hazardous and potentially cytotoxic waste. The primary recommended method of disposal is incineration by a licensed hazardous waste management company[3][4].

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused product, empty containers, contaminated PPE, and any materials used for cleaning spills.

  • Waste Containers:

    • Solid Waste: Place in a dedicated, clearly labeled, leak-proof container for halogenated organic or cytotoxic waste. The container should be purple or have a purple bag liner to signify cytotoxic waste[3].

    • Liquid Waste: Collect in a designated, sealed, and clearly labeled container for halogenated organic liquid waste. The container's material should be compatible with the solvent used.

    • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste[5].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name: "this compound."

  • Storage: Store waste containers in a designated, secure area away from general lab traffic until collection by a certified hazardous waste disposal service.

  • Spill Management: In the event of a spill, use a cytotoxic spill kit[2][6]. Absorb the spill with an inert material, and collect all contaminated materials into the designated solid waste container. The spill area should be decontaminated afterward.

  • Decontamination: All non-disposable equipment that comes into contact with the compound should be decontaminated using an appropriate method, such as washing with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. The cleaning materials should be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_containment Waste Containment cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Double Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Unused chemical, contaminated PPE, etc.) waste_generated->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) waste_generated->liquid_waste sharps_waste Sharps Waste (Contaminated needles, glassware) waste_generated->sharps_waste solid_container Seal in Labeled Cytotoxic Solid Waste Container (Purple) solid_waste->solid_container liquid_container Seal in Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service incineration Final Disposal via Incineration disposal_service->incineration

Disposal workflow for this compound.

Logical Relationships in Disposal Decision Making

The decision process for handling a spill or routine disposal is governed by the nature of the waste and the potential for exposure. This diagram illustrates the key decision points.

DisposalDecision start Waste Identified is_spill Is it a spill? start->is_spill is_routine Routine Disposal is_spill->is_routine No spill_kit Use Cytotoxic Spill Kit is_spill->spill_kit Yes waste_type Determine Waste Type is_routine->waste_type contain_spill Contain and Absorb Spill spill_kit->contain_spill collect_residue Collect Residue and Cleaning Materials contain_spill->collect_residue decontaminate Decontaminate Spill Area collect_residue->decontaminate decontaminate->waste_type solid Solid waste_type->solid Solid liquid Liquid waste_type->liquid Liquid sharps Sharps waste_type->sharps Sharps solid_container Place in Labeled Cytotoxic Solid Waste Container solid->solid_container liquid_container Place in Labeled Halogenated Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps->sharps_container final_disposal Store for Professional Disposal solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Decision-making process for waste disposal.

References

Personal protective equipment for handling 2-amino-6-(bromomethyl)-4(3H)-pteridinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-6-(bromomethyl)-4(3H)-pteridinone. The following procedures are based on best practices for handling potent, powdered chemical compounds and information available for structurally similar molecules.

Chemical Identifier:

  • CAS Number: 89794-15-0

  • Molecular Formula: C₇H₆BrN₅O[1][2]

  • Molecular Weight: 256.06 g/mol [1][2][3]

Personal Protective Equipment (PPE)

Due to the powdered nature of this compound and its potential as a hazardous compound, a comprehensive PPE strategy is essential. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile gloves (minimum 5-mil thickness)Provides splash protection and minimizes exposure from tears or punctures. Nitrile offers good resistance to a range of chemicals, though specific breakthrough time for this compound is not available.[4]
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standardsProtects eyes from airborne powder and potential splashes of solutions.
Body Protection Laboratory CoatFlame-resistant, long-sleeved lab coatProtects skin and clothing from contamination.
Respiratory Protection RespiratorN95-rated respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection ShoesClosed-toe shoesProtects feet from spills and falling objects.

Operational Handling Plan

2.1. Engineering Controls:

  • Primary Handling: All handling of the solid compound, including weighing and initial dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

2.2. Weighing and Preparation of Solutions:

A "tare method" within a fume hood is recommended to minimize contamination:

  • Place an empty, sealable container on the balance and tare it.

  • Move the container to the chemical fume hood.

  • Carefully add the powdered this compound to the container.

  • Seal the container and re-weigh it on the balance to determine the mass of the powder.

  • Return the sealed container to the fume hood for any further manipulations, such as dissolution.

2.3. Dissolution:

  • Solubility: This compound is soluble in Dimethyl sulfoxide (DMSO) at ≥4.55 mg/mL and in methanol.[5] It has reduced aqueous solubility.[5]

  • Procedure: Add the solvent to the sealed container with the powder inside the fume hood. Gently agitate to dissolve.

Spill and Decontamination Plan

3.1. Spill Response:

  • Small Spills (Powder):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Small Spills (Solution):

    • Absorb the spill with chemical-absorbent pads.

    • Place the used pads in a designated hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

3.2. Decontamination:

  • Surfaces: Decontaminate surfaces that may have come into contact with the compound. A study on the decontamination of surfaces from cytotoxic drugs suggests that solutions like 0.5% sodium hypochlorite or a 10⁻² M sodium dodecyl sulphate/isopropanol 80/20 mixture can be effective.[6] Following decontamination with a chemical agent, wipe the surface with 70% isopropanol and then water.

  • Equipment: Clean all contaminated equipment thoroughly. For glassware, rinse with a suitable solvent (e.g., methanol or DMSO) and collect the rinsate as hazardous waste. Then wash with soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste StreamDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerIncludes contaminated PPE (gloves, etc.), weigh boats, and absorbent materials from spills.
Liquid Waste Labeled Halogenated Organic Waste ContainerIncludes unused solutions and solvent rinses from cleaning glassware.[7]
Sharps Waste Sharps ContainerIncludes any contaminated needles or other sharps.

Disposal Protocol:

  • Collect all waste in appropriately labeled containers.

  • Do not mix with other waste streams unless compatible.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Experimental Workflow and Logic Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Obtain Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Powder Using Tare Method fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment spill_check Spill Occurs? experiment->spill_check decontaminate Decontaminate Surfaces & Equipment solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste end End of Procedure solid_waste->end liquid_waste->end spill_check->decontaminate No spill_response Follow Spill Protocol spill_check->spill_response Yes continue_work Continue Work spill_response->continue_work continue_work->decontaminate

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.